Sulfoglycolithocholic acid
Description
This compound has been reported in Homo sapiens and Apis cerana with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXBAFXQVZOILS-OETIFKLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfolithocholylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15324-64-8 | |
| Record name | Glycolithocholic acid 3-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15324-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfolithocholylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015324648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFOLITHOCHOLYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5HPJ9WHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfolithocholylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Sulfoglycolithocholic Acid: Discovery, History, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfoglycolithocholic acid, a sulfated and glycine-conjugated metabolite of the secondary bile acid lithocholic acid, represents a critical molecule in the detoxification and regulation of bile acid homeostasis. Historically recognized for its role in mitigating the hepatotoxicity of its parent compound, recent research has unveiled its immunomodulatory functions, particularly its interaction with the nuclear receptor RORγt. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound. It includes detailed protocols for its synthesis, isolation, and quantification, alongside a summary of its physicochemical properties and a depiction of its known signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Bile acids, synthesized from cholesterol in the liver, are crucial for lipid digestion and absorption. However, their accumulation can lead to cellular damage and inflammation. The sulfation of bile acids is a key detoxification pathway that increases their water solubility and facilitates their elimination. This compound is the 3-O-sulfo derivative of glycolithocholic acid and is a prominent example of this detoxification process.[1][2] First identified in human bile, its formation significantly reduces the toxicity associated with lithocholic acid.[3] Beyond its detoxification role, this compound has emerged as a modulator of the immune system, specifically through its interaction with RORγt, a key transcription factor in the differentiation of Th17 cells.[4] This dual functionality has positioned this compound as a molecule of interest in both metabolic and inflammatory disease research.
Discovery and History
The discovery of sulfated bile acids dates back to the mid-20th century, with Palmer and Bolt first identifying sulfated lithocholate in human bile.[3] Subsequent studies confirmed that a significant fraction, between 41% and 75%, of endogenous lithocholate in bile exists in a sulfated form.[3] Early research focused on the synthesis of various sulfated lithocholic acid derivatives to study their physiological properties.[1][3] These studies established that sulfation is a primary mechanism for detoxifying lithocholic acid, a known hepatotoxin.[5] The development of analytical techniques, such as chromatography, was instrumental in separating and identifying these sulfated metabolites in biological samples.[6][7] More recently, the immunomodulatory role of sulfated bile acids has come into focus, with studies demonstrating the ability of lithocholic acid 3-sulfate to selectively inhibit Th17 cell differentiation by targeting RORγt.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, analysis, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C26H43NO7S | [1][2] |
| Molecular Weight | 513.7 g/mol | [1][2] |
| IUPAC Name | 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | [1][2] |
| Physical Description | Solid | [2] |
| XLogP3-AA | 5.2 | [1][2] |
| Monoisotopic Mass | 513.27602388 Da | [1][2] |
| Collision Cross Section | 215.6 Ų ([M-H]⁻) | [2] |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through the sulfation of glycolithocholic acid. A common method involves the use of a sulfur trioxide-amine complex.[3][8]
Materials:
-
Glycolithocholic acid
-
Sulfur trioxide-pyridine complex (or sulfur trioxide-triethylamine complex)[8][9]
-
Anhydrous pyridine (B92270) (or dimethylformamide)[3][8]
-
Ammonium (B1175870) hydroxide
Procedure:
-
Dissolve glycolithocholic acid in anhydrous pyridine (or dimethylformamide).[8]
-
Add the sulfur trioxide-pyridine complex to the solution in portions while stirring at a controlled temperature (e.g., -20°C).[4]
-
Allow the reaction to proceed for a specified time (e.g., 0.5-1 hour).[8]
-
Quench the reaction by adding a suitable solvent like methanol.
-
Purify the product by crystallization from methanol or ethanol as the diammonium salt by the addition of ammonium hydroxide.[3]
-
Confirm the structure and purity of the synthesized this compound using techniques such as infrared spectroscopy and mass spectrometry.[3]
Isolation from Biological Samples (Bile/Serum)
The isolation of this compound from complex biological matrices like bile or serum requires a multi-step process to separate it from other bile acids and interfering substances.[6][10]
Materials:
-
Bile or serum sample
-
Solid-phase extraction (SPE) cartridges (e.g., Amberlite XAD-7)[10]
-
Organic solvents (e.g., methanol, ethanol, ether)
-
Buffers for pH adjustment
-
Chromatography system (e.g., Sephadex LH-20 column, HPLC)[6]
Procedure:
-
Sample Pre-treatment: Acidify the biological sample to protonate the bile acids.
-
Solid-Phase Extraction (SPE): Apply the pre-treated sample to an SPE cartridge. Wash the cartridge with water to remove polar impurities. Elute the bile acids with an organic solvent like methanol.
-
Separation of Sulfated and Non-sulfated Bile Acids: The eluate from SPE can be further fractionated using column chromatography (e.g., Sephadex LH-20) to separate sulfated from non-sulfated bile acids.[6]
-
Purification: The fraction containing sulfated bile acids can be further purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][7]
Quantitative Analysis by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.
Instrumentation:
-
HPLC system with a reversed-phase column (e.g., C18)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Extract and purify this compound from the biological matrix as described in section 4.2.
-
Chromatographic Separation: Inject the purified sample into the HPLC system. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) to achieve separation on the C18 column.[11]
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound is [M-H]⁻ at m/z 512.3. A common product ion for quantification is the sulfate (B86663) fragment at m/z 97.0.[11]
-
Quantification: Generate a standard curve using known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Signaling Pathway
This compound has been identified as a modulator of the nuclear receptor RORγt, which is a master regulator of Th17 cell differentiation.[4] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A.[4]
Conclusion
This compound, once primarily viewed through the lens of detoxification, is now appreciated for its more nuanced role in immune regulation. This technical guide has provided a detailed overview of its discovery, historical context, and the experimental methodologies crucial for its study. The provided protocols for synthesis, isolation, and quantification, along with the summary of its properties and signaling pathway involvement, are intended to equip researchers with the foundational knowledge required to further investigate the therapeutic potential of this intriguing bile acid metabolite. Future research will likely continue to unravel the complex interplay between sulfated bile acids, gut microbiota, and host immunity, with this compound at the forefront of these investigations.
References
- 1. Bile acid sulfates. I. Synthesis of lithocholic acid sulfates and their identification in human bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C26H43NO7S | CID 72222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of sulfated bile acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The measurement of sulphated and non-sulphated bile acids in serum using gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of individual sulfated bile acid conjugates as calcium complexes using reversed-phase partition thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 10. A simplified procedure for the isolation of bile acids from serum based on a batch extraction with the non-ionic resin--Amberlite XAD-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of Sulfoglycolithocholic Acid in Liver Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfoglycolithocholic acid (SGLCA), a sulfated and glycine-conjugated metabolite of the secondary bile acid lithocholic acid (LCA), plays a pivotal role in hepatic metabolism, primarily as a detoxification product. This technical guide provides an in-depth exploration of the synthesis, metabolic fate, and signaling functions of SGLCA within the liver. We will delve into the enzymatic processes governing its formation, its involvement in cholestatic liver diseases, and its interactions with key nuclear receptors. This guide also presents quantitative data on SGLCA levels in various physiological and pathological states, detailed experimental protocols for its analysis, and visual representations of its metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. However, some bile acids, particularly the secondary bile acid lithocholic acid (LCA), can be hepatotoxic at high concentrations. The liver has evolved sophisticated detoxification mechanisms to mitigate this toxicity, with sulfation being a key pathway. This compound (SGLCA) is the end product of the detoxification of glycolithocholic acid (GLCA), the glycine (B1666218) conjugate of LCA. This sulfation step, primarily catalyzed by sulfotransferase 2A1 (SULT2A1), significantly increases the hydrophilicity of the molecule, facilitating its elimination and reducing its toxic potential.[1][2] Understanding the dynamics of SGLCA metabolism is therefore critical for elucidating the pathophysiology of cholestatic liver diseases and for the development of novel therapeutic strategies.
Synthesis and Metabolism of this compound
The formation of SGLCA is a multi-step process that begins in the gut and is completed in the liver.
Step 1: Formation of Lithocholic Acid (LCA) in the Intestine Primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol. In the intestine, gut microbiota dehydroxylate CDCA at the 7α-position to form the secondary bile acid, LCA.[3]
Step 2: Conjugation of LCA in the Liver LCA is absorbed from the intestine and transported to the liver. In hepatocytes, it is conjugated with the amino acid glycine to form glycolithocholic acid (GLCA).
Step 3: Sulfation of GLCA in the Liver The final and critical detoxification step is the sulfation of GLCA at the 3α-hydroxyl position to form SGLCA. This reaction is catalyzed by the enzyme sulfotransferase 2A1 (SULT2A1), which utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor.[2][4]
The sulfation of GLCA dramatically alters its physicochemical properties, rendering it more water-soluble and less able to traverse cell membranes, thus preventing its accumulation in hepatocytes and promoting its excretion in bile and urine.[1]
Metabolic Pathway of this compound Formation
Caption: Metabolic pathway of this compound formation.
Role in Liver Physiology and Pathophysiology
The primary role of SGLCA formation is the detoxification of its toxic precursor, LCA. Elevated levels of LCA are associated with cholestasis, a condition characterized by impaired bile flow, which can lead to liver damage.[3] The sulfation of GLCA to SGLCA is a protective mechanism that is upregulated in response to high concentrations of LCA.[3]
In various cholestatic liver diseases, the profile of bile acids is significantly altered. While the formation of SGLCA is a detoxification pathway, its accumulation in serum can be an indicator of underlying hepatobiliary dysfunction.
Signaling Pathways
While the direct signaling roles of SGLCA are not as extensively studied as its precursor LCA, it is understood that the metabolic shift towards sulfation is influenced by nuclear receptor signaling. The farnesoid X receptor (FXR) is a key regulator of bile acid homeostasis. Interestingly, while LCA is an antagonist of FXR, its detoxification to the less harmful SGLCA is a critical protective response.[5]
The Takeda G-protein-coupled receptor 5 (TGR5) is another important bile acid receptor. LCA is a potent agonist of TGR5.[6] The sulfation of LCA to SGLCA likely reduces its ability to activate TGR5, thereby modulating the downstream signaling pathways involved in inflammation and energy metabolism.
Simplified Overview of LCA/SGLCA-Related Signaling
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detoxification of lithocholic acid, a toxic bile acid: relevance to drug hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Sulfoglycolithocholic Acid: A Comprehensive Technical Guide on its Role as a Secondary Bile Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfoglycolithocholic acid (S-GLLCA), a sulfated and glycine-conjugated derivative of the secondary bile acid lithocholic acid, is an important molecule in the enterohepatic circulation. Formed in the liver, S-GLLCA represents a detoxification product of the potentially toxic lithocholic acid. Its increased hydrophilicity facilitates its excretion, thereby mitigating the cholestatic and hepatotoxic effects of its unconjugated precursor. Beyond its role in detoxification, S-GLLCA is emerging as a signaling molecule, interacting with key bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5). This technical guide provides an in-depth overview of the synthesis, metabolism, and physiological functions of S-GLLCA, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in the fields of gastroenterology, hepatology, and pharmacology, as well as for professionals involved in drug development targeting bile acid signaling pathways.
Introduction
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. Primary bile acids, cholic acid and chenodeoxycholic acid, are conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the bile. In the intestine, they are metabolized by the gut microbiota to form secondary bile acids, primarily deoxycholic acid and lithocholic acid (LCA). LCA is known for its potential hepatotoxicity and cholestatic properties. To counteract this, the liver metabolizes LCA into more water-soluble and less toxic forms, including this compound (S-GLLCA), also known as sulfolithocholylglycine (SLCG)[1]. This sulfation and glycine conjugation significantly increases its renal clearance[1].
This guide will delve into the biochemical and physiological aspects of S-GLLCA, providing a detailed examination of its properties and biological activities.
Physicochemical and Biochemical Properties
S-GLLCA is characterized by the addition of a sulfate (B86663) group at the C-3 position and a glycine conjugate at the C-24 position of the lithocholic acid steroid nucleus. These modifications drastically alter its physicochemical properties, rendering it more hydrophilic and facilitating its elimination.
Data Presentation
The following tables summarize the available quantitative data for S-GLLCA and related compounds.
| Parameter | Value | Organism/System | Reference |
| Fasting Serum Concentration of SLCG (Normal Controls) | 16.61 ± 12.84 ng/100ml | Human | [2] |
| Postprandial Serum Concentration of SLCG (Normal Controls) | 21.95 ± 15.9 ng/100ml | Human | [2] |
| Fasting Serum 3α-sulfated bile acids (Healthy Subjects) | 0.9 ± 0.1 µmol/liter (Range: Undetectable - 1.9 µmol/liter) | Human | [3] |
| Enzyme | Substrate | Apparent Km | Organism/System | Reference |
| Sulfotransferase 2A1 (SULT2A1) | Glycolithocholic Acid (GLCA) | ≤1 µM | Human liver cytosol | [4] |
| Receptor | Ligand | EC50 / IC50 | Assay Type | Reference |
| TGR5 | Lithocholic Acid (LCA) | 0.53 µM | cAMP formation assay | [1][4] |
| TGR5 | Taurolithocholic Acid (TLCA) | 0.33 µM | cAMP formation assay | [1] |
| FXR | Lithocholic Acid (LCA) | IC50 of 1 µM (antagonist activity) | Co-activator association assay | [3] |
| TGR5 | This compound (S-GLLCA) | Not explicitly reported | ||
| FXR | This compound (S-GLLCA) | Not explicitly reported |
Experimental Protocols
This section provides detailed methodologies for the synthesis of S-GLLCA, its quantification in biological samples, and assays to study its interaction with key receptors.
Synthesis of this compound (S-GLLCA)
This protocol is adapted from a method for the synthesis of sulfated bile acids[5].
Materials:
-
Glycolithocholic acid (GLCA)
-
Sulfur trioxide-triethylamine complex
-
Dimethylformamide (DMF), anhydrous
-
Methanol
-
Diethyl ether
-
Sodium bicarbonate solution, saturated
-
Sodium sulfate, anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve glycolithocholic acid in anhydrous dimethylformamide.
-
Add sulfur trioxide-triethylamine complex to the solution in a dropwise manner while stirring at room temperature. The molar ratio of the complex to GLCA should be approximately 1.2:1.
-
Allow the reaction to proceed for 30-60 minutes at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous phase with dichloromethane.
-
Discard the organic phase. Acidify the aqueous phase with 1N HCl to a pH of approximately 2-3.
-
Extract the acidified aqueous phase with dichloromethane multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude S-GLLCA by silica gel column chromatography using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v) to yield the pure product.
-
Confirm the identity and purity of the synthesized S-GLLCA using techniques such as NMR and mass spectrometry.
Quantification of S-GLLCA in Serum by LC-MS/MS
This protocol is a representative method based on published procedures for the analysis of bile acids in biological fluids.
Materials:
-
Serum sample
-
Internal standard (IS) (e.g., d4-labeled S-GLLCA)
-
Acetonitrile (B52724), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) acetate, LC-MS grade
-
Water, LC-MS grade
-
C18 solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate S-GLLCA from other bile acids (e.g., start with 95% A, ramp to 50% A over 10 minutes, then to 5% A, hold, and return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for S-GLLCA and its internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of S-GLLCA spiked into a surrogate matrix (e.g., charcoal-stripped serum).
-
Calculate the concentration of S-GLLCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
TGR5 Activation Assay (Reporter Gene Assay)
This protocol describes a typical reporter gene assay to assess the activation of TGR5 by S-GLLCA.
Materials:
-
HEK293 cells (or other suitable cell line)
-
TGR5 expression plasmid
-
CRE-luciferase reporter plasmid (containing cAMP response elements)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
S-GLLCA
-
Positive control (e.g., Lithocholic acid or a known synthetic TGR5 agonist)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the TGR5 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of S-GLLCA and the positive control in serum-free medium.
-
Remove the culture medium from the cells and replace it with the medium containing the test compounds.
-
Incubate the cells for 6-24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cells treated with vehicle only).
-
Plot the normalized luciferase activity against the concentration of S-GLLCA to generate a dose-response curve and determine the EC50 value.
-
FXR Activation Assay (Luciferase Reporter Assay)
This protocol outlines a luciferase reporter assay to evaluate the effect of S-GLLCA on FXR activation.
Materials:
-
HepG2 cells (or other suitable cell line expressing FXR)
-
FXR expression plasmid (optional, if endogenous expression is low)
-
FXRE-luciferase reporter plasmid (containing FXR response elements)
-
Transfection reagent
-
Cell culture medium
-
S-GLLCA
-
Positive control (e.g., GW4064 or CDCA)
-
FXR antagonist (optional, for antagonist assays)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection:
-
Transfect HepG2 cells with the FXRE-luciferase reporter plasmid (and FXR expression plasmid if needed).
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of S-GLLCA, the positive control agonist, and any antagonist.
-
For agonist testing, treat the cells with different concentrations of S-GLLCA.
-
For antagonist testing, pre-incubate the cells with S-GLLCA before adding a fixed concentration of a known FXR agonist.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Perform the luciferase assay as described for the TGR5 assay.
-
-
Data Analysis:
-
For agonist activity, generate a dose-response curve and calculate the EC50.
-
For antagonist activity, determine the IC50 value by plotting the inhibition of the agonist-induced luciferase activity against the concentration of S-GLLCA.
-
Signaling Pathways
S-GLLCA, as a bile acid, is expected to interact with key bile acid-responsive signaling pathways, primarily through the TGR5 and FXR receptors.
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor that, upon activation by bile acids, initiates a signaling cascade involving the production of cyclic AMP (cAMP).
Caption: TGR5 signaling cascade initiated by S-GLLCA.
FXR Signaling Pathway
FXR is a nuclear receptor that acts as a ligand-activated transcription factor. Upon binding to bile acids, it forms a heterodimer with the retinoid X receptor (RXR) and regulates the expression of target genes involved in bile acid homeostasis.
Caption: FXR-mediated gene regulation by S-GLLCA.
Experimental Workflow for Studying S-GLLCA Signaling
The following diagram illustrates a typical workflow for investigating the effects of S-GLLCA on a specific signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. besjournal.com [besjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
Sulfoglycolithocholic Acid and Gut Microbiome Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfoglycolithocholic acid (S-GLCA), a tertiary bile acid, stands at the crossroads of host and microbial metabolism, with emerging significance in immunomodulation. This technical guide provides an in-depth exploration of the intricate interactions between S-GLCA and the gut microbiome. It details the collaborative biosynthesis of S-GLCA, the enzymatic machinery of the gut microbiota that metabolizes it, and its subsequent impact on host immune signaling pathways, with a particular focus on T helper 17 (Th17) cells. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in the fields of immunology, microbiology, and drug development.
Introduction
The gut microbiome plays a pivotal role in human health and disease, in part through its profound influence on bile acid metabolism. Bile acids, once considered mere digestive surfactants, are now recognized as critical signaling molecules that regulate a wide array of host physiological processes, including immune responses. Among the vast and complex pool of bile acid species, sulfated bile acids are emerging as key players in the host-gut microbe dialogue. This compound (S-GLCA) is a prominent member of this class, representing a detoxification product of the potent secondary bile acid, lithocholic acid (LCA). The formation and degradation of S-GLCA are exclusively dependent on the interplay between host and microbial enzymes, making it a unique biomarker of this symbiotic relationship. Recent evidence suggests that S-GLCA and its precursors may exert significant immunomodulatory effects, particularly on the differentiation and function of Th17 cells, which are critically involved in autoimmune and inflammatory diseases. This guide aims to provide a detailed technical overview of the current understanding of S-GLCA-microbiome interactions, offering a foundation for future research and therapeutic development.
Biosynthesis and Metabolism of this compound
The generation of S-GLCA is a multi-step process that highlights the collaborative metabolism between the host and the gut microbiota.
Host-Microbe Co-metabolism
The biosynthesis of S-GLCA begins with a primary bile acid synthesized in the host liver, which is then modified by the gut microbiota into a toxic secondary bile acid, and finally detoxified by the host through sulfation and amino acid conjugation.
-
Primary Bile Acid Synthesis (Host): In human hepatocytes, cholesterol is converted into the primary bile acid, chenodeoxycholic acid (CDCA). CDCA is then conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the small intestine.
-
Secondary Bile Acid Formation (Gut Microbiota): In the colon, gut bacteria, notably species from the Clostridium genus, deconjugate and then dehydroxylate CDCA at the 7α-position to form the hydrophobic and potentially toxic secondary bile acid, lithocholic acid (LCA)[1].
-
Sulfation and Glycine Conjugation (Host): LCA is absorbed from the colon and transported to the liver via the portal vein. In the hepatocytes, LCA undergoes sulfation at the 3-hydroxy position, a reaction catalyzed by the sulfotransferase enzyme SULT2A1[2][3]. This sulfated intermediate is then conjugated with glycine to form this compound (S-GLCA)[4]. Sulfation significantly increases the water solubility of LCA, thereby facilitating its detoxification and excretion[1].
Gut Microbial Desulfation
The sulfated nature of S-GLCA does not render it inert to further microbial metabolism. Certain members of the gut microbiota possess sulfatases that can cleave the sulfate (B86663) group, thereby reversing the host's detoxification effort. This desulfation activity has been attributed to genera such as Clostridium, Peptococcus, Fusobacterium, and Pseudomonas. The removal of the sulfate group from S-GLCA would regenerate glycolithocholic acid, and subsequent deconjugation could yield the pro-inflammatory LCA. The specific microbial enzymes responsible for S-GLCA desulfation are an active area of research.
Quantitative Data on Sulfated Bile Acids
The concentration of S-GLCA and other sulfated bile acids in biological matrices is a critical readout of the host-microbiome metabolic state and can be altered in disease. While specific quantitative data for S-GLCA is not extensively reported across various conditions, the following table summarizes the general findings regarding sulfated bile acids in inflammatory bowel disease (IBD).
| Biological Matrix | Condition | Change in Sulfated Bile Acids | Reference |
| Feces | Inflammatory Bowel Disease (IBD) | Elevated | |
| Intestinal Lumen | Inflammatory Bowel Disease (IBD) | Elevated |
Table 1: Alterations in Sulfated Bile Acid Levels in Disease.
Experimental Protocols
Investigating the intricate relationship between S-GLCA and the gut microbiome requires a combination of microbiological, analytical, and immunological techniques.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of S-GLCA in fecal and serum samples.
Objective: To accurately measure the concentration of S-GLCA in biological samples.
Materials:
-
Fecal or serum samples
-
Internal standard (e.g., deuterated S-GLCA)
-
Methanol, acetonitrile (B52724), water (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297), acetic acid
-
Solid Phase Extraction (SPE) cartridges
-
Ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation (Feces):
-
Lyophilize and weigh a portion of the fecal sample.
-
Homogenize the sample in a suitable extraction solvent (e.g., 80% methanol) containing the internal standard.
-
Centrifuge to pellet solid debris.
-
Collect the supernatant and perform Solid Phase Extraction (SPE) for cleanup and enrichment of bile acids.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Sample Preparation (Serum):
-
Thaw serum samples on ice.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase typically consists of an aqueous component (e.g., water with ammonium acetate and acetic acid) and an organic component (e.g., acetonitrile/methanol mixture). A gradient elution is employed to separate the bile acids.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for S-GLCA and the internal standard must be optimized.
-
Data Analysis:
-
Construct a calibration curve using known concentrations of S-GLCA standard.
-
Calculate the concentration of S-GLCA in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.
In Vitro Co-culture of Gut Microbiota and Immune Cells
This protocol outlines a method to study the direct effect of S-GLCA-producing or -metabolizing bacteria on T cell differentiation.
Objective: To determine how gut bacteria that modify S-GLCA influence Th17 cell differentiation.
Materials:
-
Anaerobic chamber
-
Bacterial culture media (e.g., Gifu Anaerobic Medium)
-
Specific bacterial strains (e.g., a 7α-dehydroxylating Clostridium species)
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or naive CD4+ T cells
-
Cell culture medium (e.g., RPMI-1640)
-
Cytokines for Th17 differentiation (e.g., TGF-β, IL-6, IL-23, IL-1β)
-
S-GLCA
-
Flow cytometer and antibodies for Th17 markers (e.g., anti-CD4, anti-IL-17A, anti-RORγt)
Procedure:
-
Bacterial Culture: Culture the selected bacterial strain under anaerobic conditions to the desired growth phase.
-
Preparation of Bacterial Supernatant: Centrifuge the bacterial culture and filter-sterilize the supernatant. The supernatant will contain bacterial metabolites, including any enzymes that may modify S-GLCA.
-
T Cell Differentiation:
-
Isolate naive CD4+ T cells from PBMCs.
-
Culture the T cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Add the Th17 polarizing cytokine cocktail.
-
Treat the cells with different conditions:
-
Control (no treatment)
-
S-GLCA alone
-
Bacterial supernatant alone
-
S-GLCA pre-incubated with the bacterial supernatant
-
-
-
Flow Cytometry Analysis:
-
After 3-5 days of culture, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Stain the cells for surface markers (CD4), followed by intracellular staining for IL-17A and the transcription factor RORγt.
-
Analyze the percentage of CD4+IL-17A+ and CD4+RORγt+ cells by flow cytometry.
-
Signaling Pathways and Logical Relationships
The immunomodulatory effects of S-GLCA and its precursor, LCA, are mediated through specific signaling pathways in immune cells.
S-GLCA Biosynthesis and Metabolism Pathway
The following diagram illustrates the key steps in the formation and microbial degradation of S-GLCA.
Caption: Biosynthesis and metabolism of S-GLCA.
Proposed Signaling Pathway for S-GLCA-mediated Th17 Inhibition
Based on evidence from LCA and synthetic sulfated LCA derivatives, the following pathway is proposed for the immunomodulatory action of S-GLCA.
Caption: Proposed inhibition of Th17 differentiation by S-GLCA.
Experimental Workflow for Investigating S-GLCA Effects
The logical flow of experiments to elucidate the role of S-GLCA in gut-immune interactions is depicted below.
Caption: Experimental workflow for S-GLCA research.
Conclusion and Future Directions
This compound is a key metabolite at the interface of host and gut microbial metabolism. Its biosynthesis is entirely dependent on this inter-kingdom collaboration, and its concentration in the gut is dynamically regulated by both host sulfation and microbial desulfation. Emerging evidence strongly suggests that S-GLCA and its metabolic precursors are not merely inert detoxification products but are active participants in immune regulation, particularly in the modulation of Th17 cell-mediated inflammation.
Future research should focus on several key areas:
-
Identification of Specific Microbial Enzymes: The specific sulfatases from gut bacteria that act on S-GLCA need to be identified and characterized. This will allow for a more precise understanding of how the microbiome regulates the levels of this and other sulfated bile acids.
-
Elucidation of a Definitive Signaling Pathway: While there are strong indications, the precise molecular mechanism by which S-GLCA exerts its effects on Th17 cells and other immune cells needs to be definitively established. This includes identifying its primary cellular receptors and downstream signaling cascades.
-
Therapeutic Potential: The immunomodulatory properties of S-GLCA suggest its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further preclinical and clinical studies are warranted to explore this possibility. This could involve the direct administration of S-GLCA or the modulation of the gut microbiome to favor its production.
References
- 1. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host-microbiome orchestration of the sulfated metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Sulfolithocholylglycine (HMDB0002639) [hmdb.ca]
Natural occurrence of Sulfoglycolithocholic acid in mammals
An In-depth Technical Guide on the Natural Occurrence of Sulfoglycolithocholic Acid in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (S-GLCA) is a sulfated, glycine-conjugated secondary bile acid. As a metabolite of the potent cholestatic agent lithocholic acid (LCA), S-GLCA is involved in the detoxification and elimination of this toxic bile acid. The formation of S-GLCA is a critical step in mitigating the hepatotoxicity of LCA. This technical guide provides a comprehensive overview of the natural occurrence of S-GLCA in mammals, its biosynthesis, metabolism, and its role in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the complex role of bile acids in health and disease.
Introduction
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play crucial roles in lipid digestion and absorption, as well as in regulating their own synthesis and transport. Beyond their digestive functions, bile acids have emerged as important signaling molecules that modulate a variety of metabolic pathways through interactions with nuclear receptors and G-protein coupled receptors.
Lithocholic acid (LCA) is a hydrophobic secondary bile acid produced by the gut microbiota. High concentrations of LCA are known to be hepatotoxic and have been implicated in the pathogenesis of cholestatic liver diseases. Mammalian organisms have evolved detoxification pathways to mitigate the harmful effects of LCA. One of the primary detoxification mechanisms is the sulfation of LCA and its conjugates. This compound (S-GLCA) is the sulfated form of glycolithocholic acid, a glycine (B1666218) conjugate of LCA. The addition of a sulfate (B86663) group increases the water solubility of the molecule, facilitating its excretion and reducing its toxicity.
This guide will delve into the natural occurrence of S-GLCA in mammals, presenting available quantitative data. It will further explore the enzymatic pathways responsible for its biosynthesis and metabolism. Detailed experimental protocols for the quantification of S-GLCA are provided, along with a discussion of its known and potential signaling roles.
Natural Occurrence and Quantitative Data
This compound has been identified in various biological fluids and tissues of mammals, including humans, rats, and mice. However, specific quantitative data for S-GLCA is limited in the scientific literature. The table below summarizes the available data for total lithocholic acid (which includes sulfated forms like S-GLCA) and related compounds.
| Mammal | Tissue/Biofluid | Analyte | Concentration | Citation |
| Human | Serum (fasting, healthy) | Total Lithocholic Acid (non-sulfated and sulfated) | 0.166 µg/mL | [1] |
| Human | Serum (fasting, healthy) | Sulfolithocholylglycine (SLCG) | 16.61 ± 12.84 ng/100ml | [2] |
| Human | Liver (perilesional tissue) | Lithocholic Acid (LCA) | 1.5 ± 0.2 nmol/g | [3] |
| Mouse | Serum | Total Bile Acids (in a high-fat diet model) | 0.64 nmol/mL | [4] |
| Rat | Liver | Not specified | Perfusion with sulfated lithocholic acid derivatives showed no tissue alteration, suggesting effective detoxification. | [5] |
Biosynthesis and Metabolism
The formation of this compound is a multi-step process involving both host and microbial enzymes. The pathway begins with the microbial conversion of the primary bile acid chenodeoxycholic acid (CDCA) into lithocholic acid (LCA) in the intestine.
In the liver, LCA undergoes conjugation with glycine to form glycolithocholic acid (GLCA). This reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). Subsequently, GLCA is sulfated at the 3-hydroxy position by the sulfotransferase enzyme SULT2A1 to form S-GLCA. This sulfation step is a critical detoxification process, as it significantly increases the hydrophilicity of the molecule, thereby facilitating its elimination from the body via bile and urine.
Experimental Protocols
Extraction of this compound from Serum
This protocol is based on solid-phase extraction (SPE) methods commonly used for sulfated bile acids.
Materials:
-
Oasis HLB SPE cartridges (1 cc/10 mg)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Triethylamine (B128534) sulfate (0.5 M, pH 7)
-
Serum sample
-
Internal standard (e.g., d4-Glycolithocholic acid sulfate)
Procedure:
-
Sample Preparation: To 100 µL of serum, add the internal standard. Dilute the sample with one volume of 0.5 M triethylamine sulfate (pH 7).
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the prepared serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the sulfated bile acids with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
Quantification of this compound by UPLC-MS/MS
This method is adapted from a validated protocol for the quantification of lithocholic acid sulfation.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
S-GLCA: 455.3 → 97.0
-
Internal Standard (d4-GLCA sulfate): 459.3 → 97.0 (hypothetical, to be optimized)
-
-
Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.
Signaling Pathways
While the direct signaling roles of S-GLCA are not yet fully elucidated, the signaling pathways of its precursor, lithocholic acid (LCA), are well-characterized and provide a framework for understanding the biological context of S-GLCA. Furthermore, studies on the closely related taurosulfolithocholic acid (TLC-S) provide insights into the potential downstream effects of sulfated lithocholic acid derivatives.
Regulation of LCA Metabolism by Nuclear Receptors
The metabolism of LCA, and consequently the production of S-GLCA, is tightly regulated by nuclear receptors, including the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).
-
Pregnane X Receptor (PXR): PXR acts as a sensor for xenobiotics and endobiotics, including LCA. Activation of PXR by LCA leads to the upregulation of genes involved in its detoxification, including SULT2A1, the enzyme responsible for sulfation. This represents a protective feedback mechanism to reduce LCA toxicity.
-
Farnesoid X Receptor (FXR): LCA can act as an antagonist of FXR. FXR is a key regulator of bile acid homeostasis. By antagonizing FXR, LCA can disrupt the normal feedback regulation of bile acid synthesis.
Potential Signaling via TGR5
The G-protein coupled receptor TGR5 is a receptor for several bile acids, with LCA being a potent agonist. While direct activation of TGR5 by S-GLCA has not been extensively studied, the activation of TGR5 by LCA triggers downstream signaling cascades, including the activation of adenylyl cyclase and an increase in intracellular cAMP.
Putative Signaling of Sulfated Lithocholic Acid Derivatives on Mitochondrial Function
Studies on taurosulfolithocholic acid (TLC-S), a molecule structurally similar to S-GLCA, have shown that it can impact mitochondrial function. TLC-S has been observed to inhibit Na+/K+ ATPase and Ca2+ ATPase activity, leading to an increase in cytosolic calcium. This elevated cytosolic calcium can, in turn, affect mitochondrial respiration.
Disclaimer: The direct signaling pathways of this compound are not yet well-defined. The pathways presented for its precursor, Lithocholic Acid, are well-established. The potential mitochondrial effects are based on studies of similar sulfated bile acids and should be considered speculative for S-GLCA pending further research.
Conclusion
This compound is a key metabolite in the detoxification of the hepatotoxic secondary bile acid, lithocholic acid. Its formation through sulfation represents a crucial protective mechanism in mammals. While its natural occurrence is established, more quantitative data across different species and tissues are needed for a comprehensive understanding of its physiological and pathological roles. The regulation of its biosynthesis by nuclear receptors highlights the intricate control of bile acid homeostasis. Future research should focus on elucidating the direct signaling properties of S-GLCA to determine if it possesses biological activities beyond its role in detoxification. The experimental protocols provided in this guide offer a starting point for researchers aiming to quantify S-GLCA and further investigate its functions.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Cyclophilin D Modulates Mitochondrial F0F1-ATP Synthase by Interacting with the Lateral Stalk of the Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C26H43NO7S | CID 72222 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sulfoglycolithocholic Acid and its Synonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfoglycolithocholic acid, a sulfated secondary bile acid. The document summarizes its various synonyms used in scientific literature, details its physicochemical properties, presents available quantitative data, outlines an experimental protocol for its quantification, and illustrates its known interactions with key signaling pathways. This information is intended to support researchers, scientists, and professionals in drug development in their understanding of this specific bile acid metabolite.
Nomenclature: Synonyms and Identifiers
This compound is known by a variety of names in scientific and commercial literature. Clarity in its nomenclature is crucial for accurate data retrieval and cross-study comparisons. The following table summarizes the most commonly used synonyms and chemical identifiers.
| Synonym | Abbreviation | Source |
| Glycolithocholic acid 3-sulfate | GLCA-3S | MedchemExpress.com, Cayman Chemical, Human Metabolome Database[1][2][3] |
| Sulfolithocholylglycine | SLCG | MedchemExpress.com, Cayman Chemical, PubChem[1][2][4] |
| Glycolithocholate sulfate (B86663) | - | MedchemExpress.com, Human Metabolome Database[1][3] |
| 3-Sulfoglycolithocholic Acid | - | Cayman Chemical[2] |
| Lithocholylglycine 3-sulfate | - | Cayman Chemical[2] |
| N-[(3α,5β)-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine | - | Cayman Chemical[2] |
| Glycolithocholic acid sulfate | - | PubChem, Human Metabolome Database[3][4] |
| CAS Number | 15324-64-8, 64936-82-9 | |
| PubChem CID | 72222 | |
| HMDB ID | HMDB0002639 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for designing experiments, developing analytical methods, and interpreting its biological activity.
| Property | Value | Source |
| Molecular Formula | C26H43NO7S | PubChem[1] |
| Molecular Weight | 513.7 g/mol | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| Solubility | Slightly soluble in Methanol and Water | Cayman Chemical[2] |
| InChIKey | FHXBAFXQVZOILS-OETIFKLTSA-N | PubChem[1] |
| Canonical SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC--INVALID-LINK--OS(=O)(=O)O)C)C | PubChem[1] |
Quantitative Data from Biological Samples
The concentration of this compound in biological fluids can be indicative of physiological or pathological states. Recent studies have begun to quantify its levels, particularly in serum.
| Biological Matrix | Condition | Concentration Range (Median) | Reference |
| Serum | Healthy Subjects (Physiological) | 76.34 ± 53.9 nM to 275.5 ± 15.0 nM | [5] |
| Serum | COVID-19 Non-survivors (T1) | 675 nM (80–1140 nM) | [5] |
Experimental Protocol: Quantification of Lithocholic Acid Sulfation
The following is a summarized protocol for the quantification of lithocholic acid (LCA) sulfation to form lithocholic acid sulfate (LCA-S) in human liver cytosol using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method can be adapted for the quantification of related sulfated bile acids.
1. Sample Preparation (Human Liver Cytosol)
-
Obtain human liver cytosolic fractions.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
2. Sulfation Assay
-
Prepare a reaction mixture containing:
-
Human liver cytosol (20-100 µg of protein)
-
Magnesium Chloride (MgCl2) at an optimal concentration of 2.5 mM.
-
3'-phosphoadenosine 5'-phosphosulfate (PAPS) cofactor at an optimal concentration of 20 µM.
-
Lithocholic acid (substrate).
-
-
Incubate the reaction mixture for 5-30 minutes.
3. Sample Extraction
-
Terminate the reaction.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) to separate the sulfated product.
-
Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
4. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: UPLC C18 column (2.1×50mm, 1.7μm).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water and acetonitrile.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transition for LCA-S: 455.3 → 97.0.
-
Internal Standard: Cholic acid (MRM transition: 407.2 → 343.3).
-
5. Quantification
-
Generate a calibration curve using known concentrations of LCA-S.
-
Quantify the amount of LCA-S in the samples by comparing their peak areas to the calibration curve.
For a detailed methodology, refer to the publication by He et al. (2014)[6].
Signaling Pathways
This compound and its metabolic precursors, particularly lithocholic acid (LCA), are known to interact with several nuclear receptors, thereby influencing a range of cellular processes including bile acid homeostasis, detoxification, and inflammation.
Metabolism of Lithocholic Acid
Lithocholic acid, a secondary bile acid, undergoes detoxification in the liver. A key step in this process is its conjugation with glycine (B1666218) to form glycolithocholic acid, which is then sulfated by the enzyme sulfotransferase 2A1 (SULT2A1) to produce this compound. This sulfation step increases its water solubility and facilitates its elimination.
Interaction with Nuclear Receptors
LCA and its derivatives are signaling molecules that act as ligands for several nuclear receptors, including the Farnesoid X Receptor (FXR), Pregnane (B1235032) X Receptor (PXR), and the Vitamin D Receptor (VDR). These interactions play a crucial role in regulating the expression of genes involved in bile acid synthesis, transport, and detoxification.
-
Farnesoid X Receptor (FXR): While some bile acids are FXR agonists, lithocholic acid has been shown to act as an FXR antagonist[7]. This antagonism can lead to the downregulation of the bile salt export pump (BSEP), potentially contributing to cholestasis[7].
-
Pregnane X Receptor (PXR): LCA is an agonist for PXR[4]. Activation of PXR induces the expression of detoxification enzymes, including cytochrome P450s and sulfotransferases, which are involved in the metabolism and elimination of bile acids[4][8].
-
Vitamin D Receptor (VDR): Lithocholic acid is a physiological ligand for the VDR[9][10]. The activation of VDR by LCA and its derivatives can modulate immune responses and other non-calcemic actions[9].
Role in Immune Modulation
Recent evidence suggests that sulfated derivatives of lithocholic acid can play a role in immune regulation. Specifically, lithocholic acid 3-sulfate (a synonym for this compound) has been identified as a ligand for the nuclear receptor RORγt.
By binding to and inhibiting RORγt, lithocholic acid 3-sulfate can selectively suppress the differentiation of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines like IL-17[11]. This suggests a potential anti-inflammatory role for sulfated lithocholic acid derivatives.
This guide provides a foundational understanding of this compound for researchers and drug development professionals. The compiled data and illustrated pathways offer a starting point for further investigation into the biological roles and therapeutic potential of this and other sulfated bile acids.
References
- 1. This compound | C26H43NO7S | CID 72222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Human Metabolome Database: Showing metabocard for Sulfolithocholylglycine (HMDB0002639) [hmdb.ca]
- 4. Regulation of a xenobiotic sulfonation cascade by nuclear pregnane X receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of a xenobiotic sulfonation cascade by nuclear pregnane X receptor (PXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lithocholic acid derivatives act as selective vitamin D receptor modulators without inducing hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D Receptor described at US National Library of Medicine - VitaminDWiki [vitamindwiki.com]
- 11. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Sulfoglycolithocholic Acid for Research Applications
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfoglycolithocholic acid (S-GLCA) is a sulfated secondary bile acid that has garnered significant interest in biomedical research. It is a metabolite of glycolithocholic acid, formed in hepatocytes, and is also produced by the gut microbiome.[1][2] Recent studies have identified S-GLCA as a potent endogenous ligand for the Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[3] By inhibiting RORγt, S-GLCA can suppress the Th17 cell pathway, which is implicated in various autoimmune and inflammatory diseases. This makes S-GLCA a valuable tool for research into the modulation of the immune response and for the development of novel therapeutics.
This document provides a detailed protocol for the chemical synthesis of this compound, methods for its purification and characterization, and an overview of its biological context, including the signaling pathway it modulates.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₃NO₇S | [4] |
| Molecular Weight | 513.7 g/mol | [4] |
| Appearance | Solid | [4] |
| IUPAC Name | 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | [4] |
Mass Spectrometry Data for this compound
| Mass Spectrometry Type | Precursor Ion | Key Fragments (m/z) | Source |
| LC-ESI-TOF (Negative Ion Mode) | [M-H]⁻ | 512.26, 255.62 | [4] |
| In-Silico MS/MS ([M+NH₄]⁺) | 531.3099 | 416.3159 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Disodium Salt)
This protocol is based on the sulfation of glycolithocholic acid using a sulfur trioxide-triethylamine complex, which has been reported to produce the desired product in high yields.[5]
Materials:
-
Glycolithocholic acid
-
Sulfur trioxide-triethylamine complex
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Standard laboratory glassware and stirring equipment
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend glycolithocholic acid (1 mmol, 433 mg) in anhydrous DMF (2 mL).
-
Sulfation Reaction: To the stirred suspension, add sulfur trioxide-triethylamine complex (1.2 mmol) portion-wise over 5-10 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Time: Stir the reaction mixture at room temperature for 0.5 to 1 hour.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) to precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether.
-
Conversion to Disodium (B8443419) Salt: Dissolve the crude product in a minimal amount of methanol. Add a stoichiometric amount of sodium hydroxide (2 mmol, dissolved in a small amount of water or methanol) to convert the acid to its disodium salt.
-
Purification by Crystallization: The disodium salt of this compound can be purified by crystallization. Add diethyl ether or acetone (B3395972) as an anti-solvent to the methanolic solution until turbidity is observed. Allow the solution to stand at 4°C overnight to facilitate crystallization.
-
Final Product: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound, disodium salt. A yield of over 90% can be expected.[5]
Protocol 2: Characterization of this compound
1. Mass Spectrometry:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., methanol/water mixture).
-
Analysis: Analyze in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 512.27 should be observed.[4] Fragmentation analysis can further confirm the structure.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR spectroscopy.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
Analysis: While specific literature spectra for S-GLCA are scarce, the spectra should be consistent with the proposed structure. The presence of the sulfate (B86663) group is expected to cause a downfield shift of the proton and carbon signals at the C3 position of the steroid nucleus compared to the starting material, glycolithocholic acid.
3. Infrared (IR) Spectroscopy:
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Analysis: The IR spectrum should show characteristic absorption bands for the sulfate group (S=O stretching, typically around 1210-1270 cm⁻¹ and 1030-1070 cm⁻¹), the amide group, the carboxylic acid, and the steroid backbone.
Mandatory Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
S-GLCA Signaling Pathway: Inhibition of Th17 Cell Differentiation
Caption: S-GLCA inhibits Th17 cell differentiation by targeting RORγt.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Purification and properties of bile acid sulfate sulfatase from Pseudomonas testosteroni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C26H43NO7S | CID 72222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Sulfated Bile Acids in Human Serum using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of sulfated bile acids in human serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Sulfated bile acids are increasingly recognized as important biomarkers for various hepatobiliary and metabolic diseases. Their accurate measurement is crucial for clinical research and drug development. This protocol outlines a streamlined workflow from sample preparation to data acquisition, providing researchers with a reliable tool for high-throughput analysis.
Introduction
Bile acids (BAs) are cholesterol-derived molecules synthesized in the liver that play critical roles in lipid digestion and absorption. Sulfation is a key metabolic pathway for the detoxification and elimination of potentially hepatotoxic bile acids.[1] Alterations in the profiles of sulfated bile acids in circulation have been associated with conditions such as cholestasis, liver cirrhosis, and acute hepatitis.[2][3] Consequently, the precise quantification of these sulfated metabolites in serum is of significant interest.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for bile acid analysis due to its high sensitivity, specificity, and ability to distinguish between structurally similar isomers.[4][5] This application note provides a detailed protocol for the analysis of sulfated bile acids in human serum, including sample preparation, UPLC-MS/MS conditions, and representative quantitative data.
Experimental Workflow
A visual representation of the analytical workflow is provided below.
Caption: Experimental workflow for sulfated bile acid analysis.
Detailed Protocols
Sample Preparation (Protein Precipitation)
This protocol is adapted from established methods for bile acid extraction from serum.
Materials:
-
Human serum samples (store at -80°C until use)
-
Ice-cold methanol (B129727)
-
Deuterated internal standards (IS) solution (e.g., d4-GCA, d4-TCA) in methanol
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
HPLC vials with inserts
Procedure:
-
Thaw serum samples on ice.
-
In a microcentrifuge tube, add 50 µL of serum.
-
Add 10 µL of the internal standard working solution.
-
Add 140 µL of ice-cold methanol for protein precipitation.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial with a microinsert for LC-MS/MS analysis.
UPLC-MS/MS Analysis
The following conditions are a composite of several published methods for the analysis of bile acids.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: ACQUITY UPLC HSS T3 2.1 x 100 mm, 1.8 µm Column or equivalent
-
Mobile Phase A: 1 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in methanol:acetonitrile:water (1:1:3; v/v/v)
-
Mobile Phase B: 0.1% acetic acid in methanol:acetonitrile:2-propanol (4.5:4.5:1; v/v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 0% B
-
2-20 min: 0-100% B
-
20-28.5 min: 100% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Ion Spray Voltage: -4200 V
-
Source Temperature: 500°C
-
Gas 1 (Nebulizer): 35 psi
-
Gas 2 (Heater): 45 psi
-
Curtain Gas: 35 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each sulfated bile acid and internal standard should be optimized. For sulfo-conjugated bile acids, a characteristic product ion with an m/z of 80.0 is often used.
Quantitative Data
The following table summarizes the concentrations of various sulfated bile acids reported in the serum of healthy individuals. It is important to note that concentrations can vary based on factors such as fasting status and the specific analytical methods used.
| Sulfated Bile Acid | Abbreviation | Mean Concentration (µM) | Concentration Range (µM) | Reference |
| Glycolithocholic acid-3-sulfate | GLCA-3S | 0.276 ± 0.015 | - | |
| Glycochenodeoxycholic acid-3-sulfate | GCDCA-3S | 0.248 ± 0.013 | - | |
| Total 3α-sulfated bile acids | - | 0.9 ± 0.1 | Undetectable - 1.9 | |
| Total sulfated bile acids | - | 0.450 (µg/mL) | - |
Note: Conversion from µg/mL to µM requires the molecular weight of the specific bile acid.
In healthy subjects, sulfated bile acids constitute approximately 9% to 33% of the total bile acids in serum.
Signaling Pathway Overview
Bile acid sulfation is a crucial detoxification pathway. The diagram below illustrates the general process.
Caption: Bile acid sulfation pathway.
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput approach for the quantification of sulfated bile acids in human serum. This protocol can be readily implemented in clinical and research laboratories to investigate the role of sulfated bile acids in health and disease, and to support the development of novel therapeutics. The streamlined sample preparation and rapid analysis time make it suitable for large-scale metabolomic studies.
References
- 1. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sulfated and nonsulfated bile acids in serum by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfoglycolithocholic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoglycolithocholic acid (SGLCA) is a sulfated, conjugated secondary bile acid. It is a metabolite of lithocholic acid (LCA), a hydrophobic bile acid known to have various biological effects, including potential cytotoxicity and pro-inflammatory properties. The sulfation and glycine (B1666218) conjugation of LCA to form SGLCA significantly alters its physicochemical properties, rendering it more hydrophilic. This modification is believed to be a detoxification pathway, as evidence suggests that sulfated bile acids have different biological activities compared to their unsulfated counterparts.[1][2]
These application notes provide a comprehensive overview of the use of SGLCA in cell culture experiments, with a focus on its differential effects compared to LCA, particularly in the context of cancer cell biology. Detailed protocols for key in vitro assays are provided to enable researchers to investigate the biological functions of SGLCA.
Biological Activity of this compound
Studies have shown that the sulfation of lithocholic acid alters its impact on cellular processes. While LCA has been demonstrated to promote the secretion of matrix metalloproteinase-2 (MMP-2) and enhance the invasive potential of colon cancer cells, its sulfated form (sulfated lithocholic acid, SLA, a close analog of SGLCA) does not exhibit these effects.[1][2] In Caco-2 human colon adenocarcinoma cells, LCA treatment leads to a significant increase in MMP-2 secretion, a key enzyme involved in extracellular matrix degradation and cancer cell invasion. In contrast, SLA does not increase MMP-2 secretion and does not stimulate cell invasion.[1] This suggests that the sulfation of LCA is a critical modification that attenuates its pro-invasive properties.
Data Presentation
The following table summarizes the comparative effects of Lithocholic Acid (LCA) and Sulfated Lithocholic Acid (SLA), a compound closely related to SGLCA, on Caco-2 colon cancer cells. This data is derived from qualitative and semi-quantitative observations in the cited literature.
| Compound | Cell Line | Parameter Assessed | Observation | Reference |
| Lithocholic Acid (LCA) | Caco-2 | MMP-2 Secretion | Increased | |
| Sulfated Lithocholic Acid (SLA) | Caco-2 | MMP-2 Secretion | No significant change | |
| Lithocholic Acid (LCA) | Caco-2 | Cell Invasion | Increased | |
| Sulfated Lithocholic Acid (SLA) | Caco-2 | Cell Invasion | No significant change |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (SGLCA) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of SGLCA powder.
-
Dissolve the SGLCA powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
For cell culture experiments, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium. It is recommended to perform a serial dilution to achieve the final working concentration. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of SGLCA on a chosen cell line.
Materials:
-
Cells of interest (e.g., Caco-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
SGLCA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The following day, remove the medium and replace it with fresh medium containing various concentrations of SGLCA (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest SGLCA concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Gelatin Zymography for MMP-2 Secretion
This protocol is used to detect the activity of secreted MMP-2 in the conditioned medium of cells treated with SGLCA.
Materials:
-
Cells of interest (e.g., Caco-2)
-
Serum-free cell culture medium
-
SGLCA stock solution
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Seed cells in culture plates or flasks and grow to near confluence.
-
Wash the cells with serum-free medium and then incubate them in serum-free medium containing the desired concentrations of SGLCA or LCA (as a positive control) for a specified period (e.g., 24-48 hours).
-
Collect the conditioned medium and centrifuge to remove any detached cells and debris.
-
Determine the protein concentration of each conditioned medium sample.
-
Mix equal amounts of protein from each sample with non-reducing zymogram sample buffer. Do not heat the samples.
-
Load the samples onto a polyacrylamide gel containing gelatin.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in a developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
Transwell Cell Invasion Assay
This protocol assesses the effect of SGLCA on the invasive capacity of cells.
Materials:
-
Cells of interest (e.g., Caco-2)
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or another basement membrane extract
-
Serum-free medium
-
Complete medium (containing a chemoattractant like 10% FBS)
-
SGLCA stock solution
-
Cotton swabs
-
Methanol (B129727) or another fixative
-
Crystal violet staining solution
Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts. Allow the Matrigel to solidify at 37°C for at least 30-60 minutes.
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of SGLCA.
-
Seed the cell suspension into the upper chamber of the coated Transwell inserts.
-
Add complete medium (containing a chemoattractant) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the fixed cells with crystal violet for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invading cells in several random fields under a microscope.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of LCA vs. SGLCA
The following diagram illustrates the differential effects of Lithocholic Acid (LCA) and this compound (SGLCA) on a cancer cell, leading to different outcomes in terms of invasion. LCA is known to interact with membrane receptors like the Takeda G-protein-coupled receptor 5 (TGR5) and the nuclear farnesoid X receptor (FXR), which can trigger downstream signaling cascades. One such pathway involves the activation of Focal Adhesion Kinase (FAK) and Paxillin, leading to increased secretion of Matrix Metalloproteinases (MMPs) and subsequent cell invasion. In contrast, the sulfated form, SGLCA, is hypothesized to have a reduced affinity for these receptors or to trigger alternative, non-invasive pathways, thus failing to promote MMP secretion and invasion.
Caption: Differential signaling of LCA and SGLCA in cancer cells.
Experimental Workflow for Investigating SGLCA Effects
Caption: Workflow for comparing SGLCA and LCA effects in vitro.
Conclusion
This compound represents an important metabolic derivative of lithocholic acid with distinct biological properties. The provided protocols and conceptual frameworks are intended to guide researchers in the investigation of SGLCA's role in cell culture models, particularly in the context of cancer cell invasion and matrix remodeling. The differential effects of SGLCA compared to its unsulfated precursor highlight the significance of sulfation as a detoxification and modulatory pathway for bile acids. Further research into the specific molecular interactions and signaling pathways regulated by SGLCA will provide deeper insights into its physiological and pathophysiological roles.
References
- 1. Lithocholic acid and sulphated lithocholic acid differ in the ability to promote matrix metalloproteinase secretion in the human colon cancer cell line CaCo-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lithocholic acid and sulphated lithocholic acid differ in the ability to promote matrix metalloproteinase secretion in the human colon cancer cell line CaCo-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulfoglycolithocholic Acid in Liver Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoglycolithocholic acid (S-GSLCA), a sulfated and glycine-conjugated form of the secondary bile acid lithocholic acid (LCA), is a key metabolite in bile acid circulation. While endogenously it is considered a detoxification product of the hydrophobic and toxic LCA, its direct application in experimental models of liver disease is primarily centered on its ability to induce cholestasis. This document provides detailed application notes and protocols for the use of S-GSLCA in liver disease models, with a primary focus on cholestasis induction. The application in other liver diseases such as liver fibrosis and hepatocellular carcinoma is discussed in the context of related sulfated compounds and enzymes due to the limited direct experimental evidence involving exogenous S-GSLCA administration.
I. Application in Cholestasis Models
S-GSLCA is a known cholestatic agent, and its administration in animal models is a valuable tool to study the mechanisms of bile flow inhibition and liver injury associated with cholestasis.
Mechanism of Action
The cholestatic action of S-GSLCA in rats is linked to its interaction with calcium in the biliary tree.[1] Upon secretion into the bile, S-GSLCA can form insoluble precipitates with calcium, leading to the obstruction of bile canaliculi and subsequent cholestasis. This process is dependent on the biliary secretion of S-GSLCA itself.
Quantitative Data Summary
The following table summarizes the quantitative effects of S-GSLCA infusion in a rat model of cholestasis.
| Parameter | Treatment Group | Result | Reference |
| Bile Flow | S-GSLCA Infusion (1 µmol/min per 100g body weight) | Decrease to near zero within 30 minutes | [1] |
| Biliary S-GSLCA Secretion | S-GSLCA Infusion | Rapidly increased, preceding the onset of cholestasis | [1] |
| Serum ALT/AST | Not explicitly detailed in the provided abstract, but cholestasis induction typically leads to elevated liver enzymes. | Expected to be elevated | [2] |
Experimental Protocol: Induction of Cholestasis in Rats
This protocol is based on methodologies described for inducing cholestasis via bile acid infusion.
Materials:
-
This compound (sodium salt)
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (200-250g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for cannulation
-
Infusion pump
-
Bile collection tubes
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Surgical Cannulation: Perform a midline laparotomy to expose the common bile duct. Cannulate the bile duct with polyethylene (B3416737) tubing for bile collection. Cannulate the jugular vein for infusion of S-GSLCA.
-
Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) after surgery, during which bile is collected to establish a baseline flow rate.
-
S-GSLCA Infusion: Prepare a solution of S-GSLCA in saline. Infuse the S-GSLCA solution via the jugular vein cannula at a constant rate (e.g., 1 µmol/min per 100g body weight).
-
Bile Collection and Monitoring: Collect bile in pre-weighed tubes at regular intervals (e.g., every 10 minutes) to monitor bile flow rate.
-
Blood and Tissue Sampling: At the end of the experiment, collect blood samples for liver enzyme analysis (ALT, AST) and harvest the liver for histological examination.
Visualization of Experimental Workflow
Caption: Workflow for S-GSLCA-induced cholestasis in a rat model.
II. Application in Liver Fibrosis Models
Direct experimental evidence for the application of exogenously administered S-GSLCA to either induce or treat liver fibrosis is limited. However, the broader context of bile acids and sulfation provides insights into potential roles. Chronic cholestasis, which can be induced by S-GSLCA, is a known cause of secondary biliary fibrosis.
Conceptual Framework
The activation of hepatic stellate cells (HSCs) is a critical event in liver fibrogenesis.[3][4] While some bile acids are known to activate HSCs, the effect of S-GSLCA on these cells has not been extensively studied. The sulfation of lithocholic acid to form S-GSLCA is generally considered a detoxification step, suggesting that S-GSLCA may be less fibrogenic than its precursor.
Experimental Protocols for Inducing Liver Fibrosis (General)
While not specific to S-GSLCA, the following are standard protocols to induce liver fibrosis in rodents, which could serve as a platform to investigate the effects of S-GSLCA.
-
Carbon Tetrachloride (CCl4) Model: Intraperitoneal injection of CCl4 (e.g., 0.5-1 mL/kg body weight in corn oil) twice weekly for 4-8 weeks.
-
Thioacetamide (TAA) Model: Intraperitoneal injection of TAA (e.g., 150-200 mg/kg body weight) three times a week for 6-8 weeks.
-
Bile Duct Ligation (BDL) Model: Surgical ligation of the common bile duct, leading to obstructive cholestasis and subsequent fibrosis.
Visualization of HSC Activation in Fibrosis
Caption: Central role of Hepatic Stellate Cell activation in liver fibrosis.
III. Application in Hepatocellular Carcinoma (HCC) Models
There is currently no direct evidence from the reviewed literature to support the use of S-GSLCA in experimental models of hepatocellular carcinoma. Research in this area has focused more on the role of sulfatases, enzymes that remodel heparan sulfate (B86663) proteoglycans on the cell surface, which can influence cancer cell signaling.
Contextual Role of Sulfatases in HCC
-
SULF1 and SULF2: These are extracellular sulfatases that can modulate signaling pathways involved in cell growth, proliferation, and angiogenesis.
-
SULF1 as a Tumor Suppressor: Some studies indicate that SULF1 is downregulated in HCC and its overexpression can inhibit tumor growth.[5][6]
-
SULF2 and Tumor Progression: Conversely, SULF2 expression has been associated with HCC progression and sorafenib (B1663141) resistance.
Experimental Protocols for HCC Models (General)
These are common methods for studying HCC in vivo, which could potentially be used to investigate the effects of S-GSLCA or related compounds.
-
Xenograft Model: Subcutaneous or orthotopic injection of human HCC cell lines (e.g., HepG2, Huh7) into immunodeficient mice.
-
Chemically-Induced HCC: Long-term administration of carcinogens like diethylnitrosamine (DEN) in drinking water.
Visualization of Sulfatase Action in HCC
Caption: Simplified pathway showing how SULF1 can inhibit tumor growth signaling.
Conclusion
The primary and well-documented application of this compound in liver disease models is the induction of cholestasis in rodents. This provides a valuable model for studying the pathophysiology of cholestatic liver injury. Its role in liver fibrosis and hepatocellular carcinoma is not well-defined through direct experimental application. Future research could explore the effects of S-GSLCA on hepatic stellate cells and HCC cell lines to elucidate any potential pro- or anti-disease activities. For now, researchers interested in fibrosis and HCC should consider using established models and might investigate the broader roles of bile acid signaling and sulfation pathways.
References
- 1. Bile secretion of sulfated glycolithocholic acid is required for its cholestatic action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response of five bile acids on serum and liver bile Acid concentrations and hepatotoxicty in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary Unconjugated Bile Acids Induce Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Hepatic Stellate Cells for the Treatment of Liver Fibrosis by Natural Products: Is It the Dawning of a New Era? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of SULF1 on the proliferation of liver cancer cells and related molecular mechanisms [xb.xzhmu.edu.cn]
- 6. SULF1 inhibits tumor growth and potentiates the effects of histone deacetylase inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Sulfoglycolithocholic Acid (S-GULP) as a Potential HIV-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Bile acids, endogenous molecules with diverse physiological roles, and their derivatives have garnered interest for their potential antiviral properties. While direct in vitro studies on Sulfoglycolithocholic acid (S-GULP) against HIV replication are not extensively documented, related compounds such as other bile salts and sulfated polysaccharides have demonstrated anti-HIV activity.[1][2] This document provides a set of detailed application notes and protocols to guide the in vitro investigation of S-GULP as a potential HIV-1 inhibitor, based on established methodologies for evaluating antiviral compounds.
The proposed mechanism of action, based on studies of similar sulfated molecules, is that S-GULP may act as an HIV-1 entry inhibitor. The amphipathic nature of S-GULP, featuring a hydrophobic steroid nucleus and a hydrophilic sulfated glycine (B1666218) conjugate, could facilitate interaction with the HIV-1 envelope glycoprotein (B1211001) gp120. This binding may sterically hinder the interaction of gp120 with the CD4 receptor on host T-cells, a critical first step in viral entry and subsequent replication.
Data Presentation
The following tables are templates for organizing and presenting quantitative data from the described experimental protocols. They are populated with exemplary data to illustrate their use.
Table 1: Cytotoxicity of this compound (S-GULP) on MT-4 Cells
| S-GULP Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) | 50% Cytotoxic Concentration (CC50) (µM) |
| 0 (Control) | 100 ± 2.5 | |
| 10 | 98.1 ± 3.1 | |
| 50 | 95.7 ± 4.2 | |
| 100 | 92.3 ± 3.8 | >200 |
| 150 | 88.5 ± 5.1 | |
| 200 | 85.2 ± 4.9 |
Table 2: Inhibition of HIV-1 Replication by S-GULP in MT-4 Cells (p24 Antigen Assay)
| S-GULP Concentration (µM) | p24 Antigen Concentration (pg/mL) (Mean ± SD, n=3) | % Inhibition | 50% Inhibitory Concentration (IC50) (µM) | Selectivity Index (SI = CC50/IC50) |
| 0 (Virus Control) | 15,840 ± 1,230 | 0 | ||
| 1 | 13,464 ± 1,100 | 15 | ||
| 5 | 9,504 ± 980 | 40 | ||
| 10 | 7,128 ± 850 | 55 | 8.5 | >23.5 |
| 25 | 3,168 ± 420 | 80 | ||
| 50 | 1,109 ± 210 | 93 |
Table 3: Inhibition of HIV-1 Induced Syncytium Formation by S-GULP
| S-GULP Concentration (µM) | Number of Syncytia per Field (Mean ± SD, n=3) | % Inhibition | 50% Effective Concentration (EC50) (µM) |
| 0 (Virus Control) | 45 ± 5 | 0 | |
| 1 | 38 ± 4 | 15.6 | |
| 5 | 25 ± 3 | 44.4 | 6.2 |
| 10 | 12 ± 2 | 73.3 | |
| 25 | 3 ± 1 | 93.3 | |
| 50 | 0 | 100 |
Experimental Protocols
Cytotoxicity Assay
Objective: To determine the concentration range of S-GULP that is non-toxic to the host cells used in antiviral assays.
Materials:
-
This compound (S-GULP)
-
MT-4 human T-cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of S-GULP in culture medium.
-
Add 100 µL of the S-GULP dilutions to the wells in triplicate. Include a "cell control" with medium only.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the 50% cytotoxic concentration (CC50).
HIV-1 p24 Antigen Inhibition Assay
Objective: To quantify the inhibitory effect of S-GULP on HIV-1 replication by measuring the amount of p24 capsid protein produced.
Materials:
-
S-GULP
-
MT-4 cells
-
HIV-1 (e.g., NL4-3 strain)
-
Complete RPMI-1640 medium
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Pre-treat the cells with various non-toxic concentrations of S-GULP for 2 hours.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include a "virus control" (no S-GULP) and a "cell control" (no virus).
-
Incubate the plate for 72 hours.
-
Collect the cell culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to the virus control and determine the 50% inhibitory concentration (IC50).
Syncytium Formation Assay
Objective: To assess the ability of S-GULP to inhibit HIV-1 entry and cell-to-cell fusion, which results in the formation of multinucleated giant cells (syncytia).
Materials:
-
S-GULP
-
Chronically HIV-1 infected H9 cells (H9/HIV-1)
-
Uninfected Sup-T1 cells
-
Complete RPMI-1640 medium
-
24-well plates
-
Inverted microscope
Protocol:
-
Seed Sup-T1 cells in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Add various concentrations of S-GULP to the wells.
-
Add H9/HIV-1 cells at a ratio of 1:5 (H9/HIV-1:Sup-T1).
-
Incubate the plate for 24 hours at 37°C.
-
Observe the formation of syncytia (large cells with multiple nuclei) under an inverted microscope.
-
Count the number of syncytia in several fields for each concentration.
-
Calculate the percentage of inhibition of syncytium formation and the 50% effective concentration (EC50).
Visualizations
Caption: Proposed mechanism of S-GULP as an HIV-1 entry inhibitor.
Caption: Experimental workflow for the HIV-1 p24 antigen inhibition assay.
Caption: Logical workflow for the in vitro evaluation of S-GULP.
References
Application Note: Quantitative Analysis of Sulfoglycolithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoglycolithocholic acid (SGLCA) is a sulfated, glycine-conjugated secondary bile acid. As signaling molecules, bile acids are integral to the regulation of lipid and glucose metabolism, primarily through the activation of nuclear receptors such as the farnesoid X receptor (FXR) and G-protein coupled receptors like TGR5. The sulfation of bile acids generally increases their hydrophilicity and facilitates their elimination, representing a key detoxification pathway. Accurate quantification of SGLCA in biological matrices is crucial for understanding its role in liver diseases, metabolic disorders, and drug-induced cholestasis. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Standards
For accurate quantification, certified analytical reference standards of this compound and a stable isotope-labeled internal standard (e.g., d4-Sulfoglycolithocholic acid) are required. These can be sourced from major chemical suppliers. If a deuterated internal standard for SGLCA is unavailable, a structurally similar deuterated bile acid, such as d4-Lithocholic acid (d4-LCA), can be considered as an alternative.
Experimental Protocols
Sample Preparation
The selection of the sample preparation method is contingent on the biological matrix. The following are recommended protocols for plasma/serum and feces.
Plasma/Serum: Protein Precipitation
This method is efficient for the removal of proteins from plasma and serum.
-
Thaw plasma or serum samples on ice.
-
To a microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard. A 3:1 ratio of acetonitrile to the sample is a common starting point and can be optimized.
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial with a micro-insert for LC-MS/MS analysis.
Feces: Liquid-Liquid Extraction
This protocol is suitable for the extraction of bile acids from the complex fecal matrix.
-
Weigh approximately 50 mg of the fecal sample into a microcentrifuge tube.
-
Add 500 µL of methanol (B129727) containing the internal standard.
-
Add 150 µL of ultrapure water.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial with a micro-insert for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of this compound is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of bile acids.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 45°C
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the more hydrophobic bile acids. The gradient should be optimized to ensure baseline separation of SGLCA from its isomers.
Mass Spectrometry Conditions
-
Ionization Mode: ESI Negative
-
Source Temperature: 500°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The quantitative data for this compound should be summarized in a structured table for clear comparison. The following tables provide the necessary LC-MS/MS parameters and example quantitative data based on methods for structurally similar compounds.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetononitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 45°C |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| This compound | |
| Precursor Ion (Q1) | 512.3 m/z |
| Product Ion (Q3) | 432.3 m/z (loss of SO₃) |
| Alternate Product Ion (Q3) | 97.0 m/z (HSO₄⁻) |
| Dwell Time | 50 ms |
| Collision Energy (CE) | Optimized for the specific instrument |
| Declustering Potential (DP) | Optimized for the specific instrument |
| Internal Standard (d4-LCA) | |
| Precursor Ion (Q1) | 379.3 m/z |
| Product Ion (Q3) | 379.3 m/z |
Note: The optimal collision energy and declustering potential should be determined empirically for the specific mass spectrometer being used.
Table 2: Example Quantitative Performance Data
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~0.1-0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.5-1.0 ng/mL |
| Linearity Range | 1 - 1000 ng/mL (R² > 0.99) |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Signaling Pathway of Lithocholic Acid Species
Caption: Signaling pathways activated by Lithocholic Acid species.
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Bile Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are steroid acids synthesized from cholesterol in the liver, playing a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Beyond their digestive functions, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G-protein-coupled bile acid receptor 1 (TGR5).[1] The accurate qualitative and quantitative analysis of the diverse pool of bile acids in biological matrices is therefore essential for understanding liver diseases, metabolic disorders, and the effects of therapeutic interventions. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has become the gold standard for detailed bile acid profiling due to its high sensitivity, specificity, and ability to separate structurally similar bile acid species.[1][2]
This document provides detailed application notes and protocols for the separation and quantification of bile acids in biological samples using HPLC.
Bile Acid Signaling Pathway
Bile acids exert their signaling effects primarily through the activation of the nuclear receptor FXR and the membrane-bound G-protein-coupled receptor TGR5. These pathways are critical in maintaining bile acid homeostasis and influencing broader metabolic processes.[3][4]
Caption: Bile acid signaling through FXR and TGR5 receptors.
Experimental Workflow for Bile Acid Analysis
A typical workflow for the analysis of bile acids from biological samples involves sample preparation, HPLC separation, detection, and data analysis.
Caption: General experimental workflow for HPLC-based bile acid analysis.
Experimental Protocols
Protocol 1: Quantification of Bile Acids in Human Plasma/Serum by UHPLC-MS/MS
This protocol is adapted for the sensitive and specific quantification of a panel of conjugated and unconjugated bile acids in human plasma or serum.
1. Materials and Reagents
-
Bile acid standards and deuterated internal standards
-
HPLC or UHPLC grade acetonitrile, methanol (B129727), water, and formic acid
-
Human plasma/serum (EDTA or serum)
2. Sample Preparation [2][5][6]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum sample.
-
Add 50 µL of an internal standard working solution (containing a mixture of deuterated bile acids in methanol).
-
Vortex briefly to mix.
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly for 20 seconds.
-
Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 60 °C.
-
Reconstitute the dried residue in 200 µL of 50:50 (v/v) methanol:water.
-
Vortex to dissolve and transfer to an HPLC vial for analysis.
3. UHPLC-MS/MS Conditions [2][7]
-
UHPLC System: Acquity UHPLC I-Class System or equivalent
-
Column: Cortecs T3 2.7 µm, 2.1 x 30 mm
-
Column Temperature: 60 °C
-
Mobile Phase A: Water with 20 mM ammonium formate and 0.01% formic acid
-
Mobile Phase B: 50:50 Acetonitrile:Isopropanol (B130326) with 20 mM ammonium formate and 0.01% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
Start with 5% B
-
Linear gradient to 50% B over 5.5 minutes
-
Increase to 98% B at 6.2 minutes
-
Re-equilibrate at 5% B from 6.2 to 7.0 minutes
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Detection: Multiple Reaction Monitoring (MRM). Refer to published literature for specific m/z transitions for each bile acid and internal standard.[5]
4. Data Analysis
-
Construct calibration curves for each bile acid using the peak area ratio of the analyte to its corresponding internal standard.
-
Quantify the concentration of each bile acid in the samples by interpolating their peak area ratios from the respective calibration curves.
Protocol 2: Analysis of Bile Acids in Fecal Samples by HPLC-UV
This protocol is designed for the analysis of the major fecal bile acids and requires a derivatization step to enhance UV detection.[8][9]
1. Materials and Reagents
-
Fecal samples, lyophilized
-
Cholylglycine hydrolase and sulfatase
-
0.1 N NaOH in 50% isopropanol
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Phenacyl bromide (derivatizing agent)
-
HPLC grade solvents
-
Weigh 10-20 mg of lyophilized fecal powder into a screw-capped glass tube.
-
Reconstitute in buffer and perform enzymatic deconjugation using cholylglycine hydrolase and sulfatase to hydrolyze conjugated bile acids.
-
Add 0.1 N NaOH in 50% isopropanol and incubate at 60°C to hydrolyze any esterified bile acids.
-
Extract the bile acids from the particulate matter with 0.1 N NaOH.
-
Isolate the deconjugated bile acids using a C18 SPE cartridge.
-
Elute the bile acids from the SPE cartridge with methanol and evaporate to dryness.
-
Derivatize the bile acids by reacting with phenacyl bromide to form phenacyl esters, which have a strong UV absorbance.
-
Dissolve the derivatized sample in the mobile phase for HPLC analysis.
3. HPLC-UV Conditions [8]
-
HPLC System: Standard HPLC system with UV detector
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Flow Rate: 0.65 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
4. Data Analysis
-
Identify and quantify bile acids based on the retention times and peak areas of derivatized standards.
Quantitative Data Summary
The performance of HPLC methods for bile acid analysis is highly dependent on the specific method, matrix, and instrumentation. The following tables provide a summary of reported quantitative data from various studies.
Table 1: Method Validation Data for UHPLC-MS/MS Analysis of 15 Bile Acids in Human Serum [2][7]
| Parameter | Result |
| Linearity Range | 5 ng/mL - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 for all analytes |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy | 85% - 115% |
| Intra- and Inter-assay Imprecision (CV) | < 10% |
| Recovery | 92% - 110% |
Table 2: Performance Data for HPLC-UV Analysis of Derivatized Fecal Bile Acids [8]
| Bile Acid | Retention Time (min) | Linearity Range (pmol) | LOD (pmol) | LOQ (pmol) |
| Cholic Acid (CA) | 12.5 | 5 - 2500 | 1.2 | 2.4 |
| Chenodeoxycholic Acid (CDCA) | 18.2 | 5 - 2500 | 1.5 | 3.0 |
| Deoxycholic Acid (DCA) | 22.1 | 5 - 2500 | 1.3 | 2.6 |
| Lithocholic Acid (LCA) | 35.4 | 5 - 2500 | 1.5 | 7.3 |
| Ursodeoxycholic Acid (UDCA) | 15.8 | 5 - 2500 | 1.4 | 2.8 |
Table 3: Recovery of Bile Acids from Fecal Matrix using HPLC-UV Method [8]
| Bile Acid | Recovery (%) |
| Cholic Acid (CA) | 95 - 101 |
| Chenodeoxycholic Acid (CDCA) | 92 - 98 |
| Deoxycholic Acid (DCA) | 85 - 95 |
| Lithocholic Acid (LCA) | 90 - 102 |
| Ursodeoxycholic Acid (UDCA) | 72 - 88 |
Conclusion
The HPLC-based methods described provide robust and reliable approaches for the separation and quantification of bile acids in various biological matrices. The choice of the specific protocol, particularly the detection method (MS/MS, ELSD, or UV), should be guided by the required sensitivity, selectivity, and the specific bile acids of interest. For comprehensive and highly sensitive profiling, UHPLC-MS/MS is the recommended technique. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results in bile acid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. mdpi.com [mdpi.com]
- 8. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of Sulfoglycolithocholic Acid (SGLCA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfoglycolithocholic acid (SGLCA).
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the extraction, analysis, and quantification of SGLCA.
Sample Preparation and Extraction
Question: I am experiencing low recovery of SGLCA during solid-phase extraction (SPE). What are the possible causes and solutions?
Answer: Low recovery of SGLCA during SPE can be attributed to several factors. Here is a troubleshooting guide:
-
Incomplete Elution: SGLCA, being a sulfated bile acid, is highly polar and may require a stronger elution solvent than non-sulfated bile acids.
-
Solution: Increase the polarity of your elution solvent. If you are using methanol (B129727), try a mixture of methanol with a small percentage of a stronger, more polar solvent, or even a basic modifier like ammonium (B1175870) hydroxide (B78521) to ensure complete elution from the SPE cartridge.
-
-
Improper pH of the Sample: The pH of the sample can affect the retention of SGLCA on the sorbent.
-
Solution: Adjust the pH of your sample to ensure that SGLCA is in the appropriate ionic state for optimal retention on the chosen sorbent. For reversed-phase SPE, a lower pH is generally recommended.
-
-
Drying of the Sorbent Bed: Allowing the sorbent bed to dry out between conditioning, sample loading, and washing steps can lead to channeling and poor recovery.[1]
-
Solution: Ensure the sorbent bed remains solvated throughout the entire SPE procedure until the final elution step.
-
-
Inappropriate Sorbent Choice: The choice of SPE sorbent is critical for retaining polar compounds like SGLCA.
-
Solution: Consider using a mixed-mode sorbent with both reversed-phase and anion-exchange properties to enhance the retention of sulfated bile acids.
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and low recovery.[1]
-
Solution: Ensure the amount of sample loaded does not exceed the manufacturer's recommended capacity for the chosen cartridge. If necessary, use a larger cartridge or dilute the sample.
-
Question: What is the best method for extracting SGLCA from serum or plasma?
Answer: Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be used for the extraction of SGLCA from serum or plasma. However, SPE is often preferred due to its higher selectivity and potential for automation. A common approach involves using a C18 SPE column.[2] For sulfated bile acids, a protocol modification, such as the addition of triethylamine (B128534) sulfate (B86663) to the sample, can prevent losses of these more polar compounds.[3]
LC-MS/MS Analysis
Question: I am observing poor peak shape and inconsistent retention times for SGLCA in my LC-MS/MS analysis. What could be the issue?
Answer: Poor chromatography for SGLCA can be caused by several factors:
-
Mobile Phase Composition: The pH and composition of the mobile phase are crucial for achieving good peak shape for acidic compounds like SGLCA.
-
Solution: Ensure your mobile phase is buffered and at an appropriate pH to maintain SGLCA in a consistent ionic form. The use of a volatile buffer like ammonium formate (B1220265) is recommended.[4]
-
-
Column Contamination: Buildup of matrix components from biological samples on the analytical column can lead to chromatographic issues.[5]
-
Solution: Use a guard column and ensure adequate sample cleanup before injection. Regularly flush the column with a strong solvent to remove contaminants.
-
-
Inappropriate Column Chemistry: Using a standard C18 column may not provide optimal retention and peak shape for highly polar analytes.
-
Solution: Consider using a column with a different stationary phase, such as a C18 column with polar end-capping or a phenyl-hexyl column, to improve retention and peak shape.
-
Question: My SGLCA signal is being suppressed in the mass spectrometer. How can I mitigate matrix effects?
Answer: Matrix effects, particularly ion suppression, are a common challenge in the LC-MS/MS analysis of biological samples.[4]
-
Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds from the sample before analysis.[6]
-
Solution: Optimize your SPE protocol or consider using a more rigorous cleanup method, such as a combination of LLE and SPE.
-
-
Chromatographic Separation: Ensure that SGLCA is chromatographically separated from the bulk of the matrix components.
-
Solution: Adjust your gradient elution profile to allow for the elution of interfering compounds before or after the SGLCA peak.
-
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for SGLCA is the best way to compensate for matrix effects.
-
Solution: If a SIL-IS for SGLCA is not available, a structurally similar sulfated bile acid SIL-IS can be used.
-
Immunoassay Analysis
Question: I am getting unexpectedly high or low SGLCA concentrations with my immunoassay. What could be the cause?
Answer: Inaccurate results in immunoassays can often be attributed to interferences and cross-reactivity.[7][8]
-
Cross-reactivity: The antibodies used in the immunoassay may cross-react with other structurally similar bile acids present in the sample, leading to overestimated concentrations.[7][9]
-
Solution: Carefully review the manufacturer's data on antibody cross-reactivity.[10] If significant cross-reactivity is suspected, results should be confirmed with a more specific method like LC-MS/MS.
-
-
Heterophile Antibodies: The presence of heterophile antibodies in patient samples can interfere with the assay, leading to either falsely high or low results.[8]
-
Solution: Use blocking agents in the assay buffer to minimize the impact of heterophile antibodies.
-
-
Matrix Effects: Components in the sample matrix can interfere with the antibody-antigen binding.
-
Solution: Ensure that the standards and quality controls are prepared in a matrix that closely matches the study samples.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of bile acids, including sulfated species like SGLCA, using LC-MS/MS. Please note that these are general ranges, and specific values will depend on the exact methodology and instrumentation used.
Table 1: LC-MS/MS Method Validation Parameters for Bile Acid Analysis
| Parameter | Typical Range | Reference |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | [11][12] |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL | [11] |
| Recovery | 80 - 115% | [6][11][13] |
| Intra-day Precision (%CV) | < 15% | [6][13] |
| Inter-day Precision (%CV) | < 15% | [6][13] |
Experimental Protocols
Solid-Phase Extraction (SPE) of SGLCA from Serum
This protocol provides a general workflow for the extraction of SGLCA from serum using a C18 SPE cartridge.
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Pre-treatment: Dilute 100 µL of serum with 900 µL of deionized water. Acidify the sample to pH ~3 with formic acid.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences. Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.
-
Elution: Elute the SGLCA from the cartridge with 1 mL of methanol. To ensure complete elution of the sulfated bile acid, a second elution with 1 mL of methanol containing 1% ammonium hydroxide can be performed and combined with the first eluate.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
LC-MS/MS Analysis of SGLCA
This protocol outlines a general LC-MS/MS method for the quantification of SGLCA.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A gradient from low to high organic mobile phase (B) over a run time of 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for SGLCA and its internal standard.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for the solid-phase extraction of SGLCA.
Caption: A typical workflow for the LC-MS/MS analysis of SGLCA.
Caption: Potential signaling pathways modulated by SGLCA and its precursors.[14][15]
References
- 1. silicycle.com [silicycle.com]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Bile acid analysis [sciex.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 10. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological evaluation of sulfonate and sulfate analogues of lithocholic acid: A bioisosterism-guided approach towards the discovery of potential sialyltransferase inhibitors for antimetastatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases [mdpi.com]
Technical Support Center: Optimizing Mass Spectrometry for Sulfoglycolithocholic Acid (SGLCA) Detection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the detection of Sulfoglycolithocholic acid (SGLCA) and other sulfated bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for SGLCA detection?
A1: Negative ion mode electrospray ionization (ESI) is the preferred method for detecting SGLCA and other sulfated bile acids. The presence of the sulfate (B86663) and carboxylic acid groups allows for efficient deprotonation, forming the [M-H]- precursor ion, which is ideal for sensitive mass spectrometric analysis.[1]
Q2: What are the most common challenges when analyzing sulfated bile acids like SGLCA?
A2: The primary challenges include:
-
Low recovery during sample preparation, as the high polarity of the sulfate group can lead to poor retention on standard reversed-phase solid-phase extraction (SPE) sorbents.[2]
-
Matrix effects , where co-eluting compounds from biological samples (e.g., phospholipids) suppress or enhance the ionization of SGLCA, leading to inaccurate quantification.[3][4]
-
In-source fragmentation or instability, where the sulfate group can be lost within the ion source before precursor ion selection.
-
Chromatographic resolution from isomeric bile acids, which requires an optimized liquid chromatography method.[5]
Q3: What are the characteristic fragmentation patterns for SGLCA in MS/MS?
A3: In negative ion mode, sulfated bile acids exhibit characteristic fragmentation. The most common fragmentation is the neutral loss of the SO₃ group (80 Da). Another indicative product ion is HSO₄⁻ at m/z 97. For SGLCA, the precursor ion [M-H]- is m/z 512.3. A primary transition would monitor the loss of SO₃ (512.3 → 432.3), and a secondary, qualifying transition could monitor the sulfate fragment itself (e.g., 512.3 → 97.0).
Q4: Why is an internal standard crucial for SGLCA quantification?
A4: An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., SGLCA-d4), is critical to correct for variability during sample preparation and to compensate for matrix effects.[6] The IS experiences similar extraction inefficiencies and ionization suppression/enhancement as the target analyte, ensuring accurate and precise quantification.
Troubleshooting Guide
Issue 1: Low or No SGLCA Signal Intensity
Q: I am not seeing a peak for SGLCA, or the signal is extremely weak. What are the likely causes and solutions?
A: This is a common issue that can stem from problems in sample preparation, chromatography, or the mass spectrometer settings. Follow this decision tree to diagnose the problem.
Caption: Troubleshooting workflow for low SGLCA signal intensity.
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Q: My SGLCA peak is tailing or split. How can I improve the chromatography?
A: Poor peak shape is almost always a chromatography or column issue.
-
Check for Column Contamination: Dirty biological samples can contaminate the column inlet frit or the stationary phase.[7]
-
Solution: Install a guard column. If the problem persists, flush the analytical column with a strong solvent (if compatible) or replace it.
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure the final sample reconstitution solvent is as weak as, or weaker than, the starting mobile phase conditions.[7]
-
-
Secondary Interactions: The acidic nature of bile acids can lead to interactions with active sites on the silica-based column.
-
Solution: Ensure the mobile phase contains a suitable modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. The pH of the mobile phase can also impact retention and peak shape.[8][9]
-
-
Column Void: Over time and with high pressure, a void can form at the head of the column.
-
Solution: This typically requires column replacement.
-
Issue 3: High Background Noise or Matrix Effects
Q: My baseline is very noisy, or my results are inconsistent between samples. How can I diagnose and reduce matrix effects?
A: High background and inconsistent results often point to significant matrix effects or contamination.
-
Diagnosing Matrix Effects: The presence of matrix effects can be confirmed by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solvent.[5] A significant difference indicates ion suppression or enhancement.
-
Improving Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering substances like phospholipids (B1166683).
-
Solution 1: Use a phospholipid removal plate or cartridge during sample preparation.[4]
-
Solution 2: Optimize the wash steps in your SPE protocol. A wash with a higher percentage of organic solvent (e.g., 20-30% methanol) can remove more interferences without eluting the highly polar SGLCA.
-
-
Chromatographic Separation: Ensure your LC method separates SGLCA from the bulk of matrix components, especially phospholipids which often elute in the middle of a reversed-phase gradient.
-
Source Contamination: A dirty ion source can increase background noise.[10]
-
Solution: Regularly clean the ion source components as per the manufacturer's recommendations.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for SGLCA from Human Plasma
This protocol is optimized for the recovery of polar sulfated bile acids.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., SGLCA-d4 in methanol).
-
Add 100 µL of 0.5 M triethylamine sulfate solution to the plasma. This is critical to prevent the loss of sulfated bile acids on the C18 sorbent.[2]
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through slowly (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of ultrapure water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the SGLCA and other bile acids with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uab.edu [uab.edu]
- 4. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. support.waters.com [support.waters.com]
- 9. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Sulfoglycolithocholic Acid (SGLCA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfoglycolithocholic acid (SGLCA). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of SGLCA in biological samples to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for biological samples intended for SGLCA analysis?
A1: For optimal stability of bile acids, including SGLCA, biological samples such as plasma, serum, and urine should be processed and frozen as quickly as possible after collection. For long-term storage, -80°C is the preferred temperature to minimize degradation. Storage at -20°C may be adequate for shorter periods (up to a few months), but -80°C is highly recommended for long-term biobanking to ensure analyte integrity.
Q2: How many freeze-thaw cycles can my samples undergo before SGLCA concentrations are affected?
A2: While specific data for SGLCA is limited, studies on other bile acids in plasma indicate that they are generally stable for at least three freeze-thaw cycles without significant changes in concentration. However, to ensure the highest data quality, it is best practice to aliquot samples into single-use tubes after the initial processing to avoid multiple freeze-thaw events.
Q3: Can I store my samples at 4°C or room temperature for a short period before processing?
A3: Short-term storage at room temperature should be minimized. General stability data for some bile acids suggests they are stable for at least 6 hours at room temperature. If immediate freezing is not possible, refrigeration at 4°C is a temporary solution for up to 24 hours. However, for the most reliable results, processing and freezing samples as soon as possible is critical.
Q4: Are there any specific considerations for fecal samples?
A4: Yes, fecal samples should be frozen at -80°C immediately after collection to stop microbial activity, which can significantly alter the bile acid profile. Long-term storage of fecal extracts at -20°C is not recommended due to potential degradation of some bile acids.
Q5: What type of collection tubes should I use for blood samples?
A5: For blood collection, either serum or plasma (collected in EDTA or heparin tubes) can be used. Research has shown that bile acid concentrations do not differ significantly between serum and plasma.[1] However, it is important to be consistent with the sample type throughout a study. After collection, the blood should be centrifuged to separate the serum or plasma, which should then be transferred to a clean polypropylene (B1209903) tube for storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected SGLCA concentrations | Sample degradation due to improper storage. | Review your sample storage history. Ensure samples were consistently stored at -80°C and that the number of freeze-thaw cycles was minimized. For future collections, process and freeze samples immediately. |
| Inefficient extraction. | Optimize your extraction protocol. Ensure complete protein precipitation and efficient recovery of SGLCA. Consider trying an alternative extraction method (e.g., solid-phase extraction if you are using liquid-liquid extraction). | |
| High variability in SGLCA levels across replicate samples | Inconsistent sample handling. | Standardize your entire workflow from sample collection to analysis. Ensure consistent timing for processing, uniform storage conditions, and identical extraction procedures for all samples. |
| Multiple freeze-thaw cycles. | Avoid repeated freeze-thawing by preparing single-use aliquots of your samples after the initial processing. | |
| Presence of unexpected peaks in chromatogram | Contamination or degradation products. | Review all reagents and materials for potential sources of contamination. Consider the possibility of SGLCA degradation during storage or sample preparation. Ensure proper cleaning of analytical instruments. |
Stability Data Summary
Table 1: General Stability of Bile Acids in Plasma/Serum
| Storage Condition | Duration | Stability |
| Room Temperature | < 6 hours | Generally Stable |
| 4°C | < 24 hours | Generally Stable |
| -20°C | Up to 3 months | Adequate for many bile acids, but some degradation may occur.[2][3][4] |
| -80°C | > 5 years | Considered stable for most metabolites, including bile acids.[5] |
| Freeze-Thaw Cycles | Up to 3 cycles | Generally stable. |
Table 2: Long-Term Storage Stability of Metabolites in Plasma at -80°C
| Metabolite Class | Stability at -80°C | Key Findings |
| General Metabolome | Stable for up to 7 years. | Only 2% of 231 tested metabolites showed alteration in the first 7 years of storage. |
| Amino Acids | May show slight increases over time. | Statistically significant changes were observed for some amino acids after 5 years. |
| Lipids (Glycerophospholipids, Sphingomyelins) | Tend to show decreased concentrations over long-term storage. | Decreases of 13-17% were noted for some lipid classes after 5 years. |
Experimental Protocols
Protocol 1: Bile Acid Extraction from Serum/Plasma using Protein Precipitation
This method is a common and straightforward procedure for extracting bile acids.
-
Sample Thawing: Thaw frozen serum or plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard to each sample for quantification.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to each sample.
-
Vortexing: Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted bile acids to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50% methanol in water) for LC-MS analysis.
Protocol 2: Bile Acid Extraction using Solid-Phase Extraction (SPE)
SPE is a more advanced technique that provides cleaner extracts.
-
Column Conditioning: Precondition a C18 SPE column with methanol followed by water.
-
Sample Loading: Dilute the biological sample (e.g., urine, bile) and mix with an internal standard. Load the prepared sample onto the SPE column.
-
Washing: Wash the column sequentially with water and then a low percentage of methanol in water to remove interfering substances.
-
Elution: Elute the purified bile acids from the column using methanol.
-
Evaporation and Reconstitution: Collect the eluate, evaporate it to dryness, and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for SGLCA analysis.
Caption: Troubleshooting decision tree for SGLCA analysis.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Sulfoglycolithocholic acid chromatography
Technical Support Center: Sulfoglycolithocholic Acid Chromatography
Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor peak shape in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like this compound. The primary causes include:
-
Inappropriate Mobile Phase pH: this compound is a strong acid due to its sulfo group and also has a glycine (B1666218) conjugate, giving it a pKa value around -1.1.[1] If the mobile phase pH is not properly controlled, interactions between the ionized analyte and the stationary phase can vary, leading to tailing.[2] Operating at a low pH (e.g., 2.5–3.5) helps ensure a consistent ionization state and minimizes secondary interactions with the silica (B1680970) backbone of the column.[3]
-
Low Buffer Concentration: An inadequate buffer concentration may not be sufficient to control the pH at the point of injection, especially if the sample is dissolved in a different pH solution.[4][5] This localized pH shift can cause peak distortion. A buffer concentration of 10-25 mM is typically recommended.[6]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[7][8][9] Try reducing the injection volume or diluting the sample.
-
Column Contamination or Degradation: Accumulation of matrix components on the column or guard column can create active sites that cause tailing.[10][11] If a guard column is in use, replacing it is a good first step.[7][10]
Q2: My peak is showing fronting. What are the likely causes?
A2: Peak fronting, an asymmetry where the front half of the peak is broader, is often caused by physical or solubility issues rather than chemical interactions.[12][13]
-
Sample Solvent Incompatibility: This is a very common cause. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, the analyte will travel too quickly at the head of the column, causing the peak to front.[14][15][16][17] The ideal practice is to dissolve your sample in the initial mobile phase.[18]
-
Column Overload (Volume): Injecting too large a volume of sample, even if the concentration is low, can lead to fronting.[19][20]
-
Column Degradation: A physical deformation of the column packing bed, such as a void or channel at the inlet, can cause a portion of the sample to travel faster, resulting in a fronting peak.[8][10][13] This is often indicated if the problem appears suddenly and affects all peaks. If this is suspected, the column may need to be replaced.[13]
Q3: All the peaks in my chromatogram, including this compound, are broad. What should I check?
A3: When all peaks are affected similarly, the issue is likely systemic rather than specific to the analyte's chemistry.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Ensure all connections are made with appropriate, minimal-length tubing.
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system can partially block the column's inlet frit, distorting the flow path and affecting all peaks.[7][12] This can sometimes be resolved by back-flushing the column.[10]
-
Column Contamination: A contaminated guard column or analytical column can lead to general peak broadening.[11] Regularly replacing the guard column can prevent this.[21][22][23]
-
Improper Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Air bubbles in the system can cause broad and noisy peaks.[18]
Q4: I'm seeing a split peak for this compound. Why is this happening?
A4: Split peaks can be an extreme manifestation of other peak shape problems or indicate a severe hardware issue.
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column inlet, leading to a split peak.[24]
-
Clogged Inlet Frit: A partial blockage can create two different flow paths for the sample, resulting in a split or shouldered peak.[8]
-
Column Void: A void or channel in the column packing material can also lead to peak splitting.[8][10]
-
Co-elution: Ensure that the split peak is not actually two closely eluting isomers or impurities. Review the literature for potential isomers of this compound that might be present in your sample.[25]
Troubleshooting Workflow & Parameter Relationships
The following diagrams illustrate a logical workflow for troubleshooting peak shape issues and the relationships between key chromatographic parameters.
Data & Methodological Recommendations
Proper method development is key to avoiding peak shape issues. The tables below summarize critical parameters and provide recommended starting points.
Table 1: Effect of Mobile Phase pH on Analyte Ionization and Retention
| pH relative to Analyte pKa | Dominant Analyte Form | Expected Retention (Reversed-Phase) | Potential Peak Shape Issue |
| pH < pKa - 2 | Un-ionized (Suppressed) | High | Symmetrical |
| pH ≈ pKa | Mixed (Ionized/Un-ionized) | Unstable / Intermediate | Peak Tailing / Broadening |
| pH > pKa + 2 | Ionized | Low | Symmetrical (if no secondary interactions) |
Table 2: Recommended Starting Conditions for Method Development
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or C18-polar embedded (e.g., HSS T3) | Minimizes silanol (B1196071) interactions and provides good retention for bile acids. |
| Mobile Phase A | 10-25 mM Ammonium (B1175870) Acetate (B1210297) or Formate Buffer in Water | Provides buffering capacity to maintain a stable pH. Volatile for MS compatibility.[4][26] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| pH | Adjust aqueous phase to pH 2.5 - 3.5 | Suppresses the ionization of residual silanol groups on the stationary phase, reducing secondary interactions and peak tailing.[2][3] |
| Sample Solvent | Initial Mobile Phase Composition | Prevents peak distortion (fronting, splitting) caused by solvent mismatch.[14][18] |
| Guard Column | Use a guard with matching stationary phase | Protects the analytical column from contamination, extending its lifetime and preserving peak shape.[21][22][23] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (25 mM Ammonium Acetate, pH 3.0)
Objective: To prepare a buffered mobile phase at a low pH to ensure consistent analyte ionization and minimize secondary interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium acetate (MS-grade)
-
Formic acid (MS-grade)
-
0.2 µm or 0.45 µm membrane filter
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Buffer (A):
-
Weigh the appropriate amount of ammonium acetate to make a 25 mM solution in 1 L of HPLC-grade water (approx. 1.93 g).
-
Dissolve the salt completely.
-
Place a calibrated pH electrode in the solution.
-
Slowly add formic acid dropwise while stirring until the pH meter reads 3.0. It is critical to measure the pH of the aqueous portion before adding any organic modifier.
-
Filter the aqueous buffer through a 0.2 µm or 0.45 µm filter to remove particulates.[18]
-
-
Prepare Final Mobile Phase:
-
Combine the prepared aqueous buffer (A) with the organic solvent (B, e.g., acetonitrile) in the desired ratio for your gradient or isocratic method.
-
-
Degassing:
-
Degas the final mobile phase mixture using an inline degasser, sonication, or vacuum filtration to prevent air bubbles from forming in the HPLC system.[18]
-
-
System Equilibration:
-
Flush the HPLC system and column with the newly prepared mobile phase until a stable baseline is achieved (typically 15-30 minutes).
-
Protocol 2: Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from a reversed-phase (C18) column that may be causing poor peak shape or high backpressure.
Procedure: Note: Disconnect the column from the detector during flushing with strong solvents to avoid contaminating the detector cell. Always check the column manufacturer's instructions for specific limitations.
-
Initial Flush: Flush the column with your mobile phase but without the buffer salts (e.g., Water/Acetonitrile) for 10-15 column volumes to remove residual buffer.
-
Organic Wash: Flush the column with 10-20 column volumes of 100% Acetonitrile.
-
Stronger Wash (for highly retained non-polar contaminants): If issues persist, flush with 10-20 column volumes of Isopropanol (IPA).
-
Re-equilibration:
-
Flush with 10-20 column volumes of 100% Acetonitrile (if IPA was used).
-
Gradually re-introduce the initial mobile phase composition (without buffer) and flush for at least 20 column volumes.
-
Re-introduce the buffered mobile phase and equilibrate the column until a stable baseline is achieved.[2]
-
-
Back-Flushing (for suspected frit blockage): If a sudden pressure increase and peak distortion affecting all peaks is observed, you can try reversing the column direction and flushing with a filtered, mid-strength solvent (e.g., 50:50 ACN/Water) at a low flow rate. Consult the column manual to ensure it can be back-flushed.[10]
References
- 1. Human Metabolome Database: Showing metabocard for Sulfolithocholylglycine (HMDB0002639) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chemtech-us.com [chemtech-us.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 17. lcms.cz [lcms.cz]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 20. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 21. Technical Tip: Early Eluting Peak Shape [phenomenex.com]
- 22. welch-us.com [welch-us.com]
- 23. nacalai.com [nacalai.com]
- 24. obrnutafaza.hr [obrnutafaza.hr]
- 25. researchgate.net [researchgate.net]
- 26. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Sulfated and Unsulfated Bile Acids
Welcome to the technical support center for the method development of separating sulfated and unsulfated bile acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for separating sulfated and unsulfated bile acids?
A1: The most prevalent and powerful technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, allowing for the accurate quantification of a wide range of bile acid species, including sulfated and unsulfated forms, as well as their glycine (B1666218) and taurine (B1682933) conjugates.[4]
Q2: Why is the separation of sulfated and unsulfated bile acids important?
A2: Sulfation is a key metabolic pathway for the detoxification and elimination of bile acids.[3][5] Alterations in the profiles of sulfated and unsulfated bile acids can serve as biomarkers for various liver diseases, such as intrahepatic cholestasis of pregnancy (ICP), hepatitis, and cirrhosis.[2][6] Therefore, accurate separation and quantification are crucial for both clinical diagnostics and research.
Q3: What are the main challenges in analyzing bile acids by LC-MS?
A3: The primary challenges include the structural diversity of bile acids, the presence of numerous isomers, potential matrix effects from biological samples, and the wide dynamic range of concentrations.[4] Differentiating between isobaric species (molecules with the same mass) requires high-resolution chromatography.[4]
Q4: What type of sample preparation is required for bile acid analysis?
A4: Sample preparation is critical and often involves protein precipitation for plasma and liver samples, or solid-phase extraction (SPE) for urine and bile samples.[3][7] The goal is to remove interfering substances like proteins and salts that can affect the analytical column and mass spectrometer performance.[7][8]
Q5: How does the pH of the mobile phase affect the separation?
A5: The pH of the mobile phase is a critical parameter that influences the ionization state and chromatographic retention of different bile acid classes.[9] For instance, taurine-conjugated bile acids have a lower pKa than glycine-conjugated and unconjugated bile acids.[9] Adjusting the pH can, therefore, improve the separation of these different groups on a reverse-phase column.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of sulfated and unsulfated bile acids using LC-MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Injection of sample in a solvent stronger than the mobile phase.[10] 4. Secondary interactions between analytes and the column stationary phase.[10] | 1. Flush the column with a strong solvent or replace it if it's old.[10] 2. Adjust the mobile phase pH to ensure bile acids are in a consistent ionization state.[9] 3. Ensure the sample is dissolved in a solvent compatible with or weaker than the initial mobile phase.[10] 4. Consider a different column chemistry or mobile phase additives. |
| Low Signal Intensity or No Signal | 1. Sample degradation. 2. Ion suppression from matrix components.[4][11] 3. Incorrect mass spectrometer settings (e.g., polarity, ion source parameters).[11] 4. Clogged or improperly positioned electrospray needle. | 1. Prepare fresh samples and standards.[11] 2. Improve sample cleanup (e.g., optimize SPE protocol) or dilute the sample.[4] 3. Ensure the MS method is set to the correct polarity (typically negative ion mode for bile acids) and optimize source parameters.[11][12] 4. Clean or replace the electrospray needle and check its position.[11] |
| Inconsistent Retention Times | 1. Air bubbles in the pump or injector.[11] 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations. 4. Column aging. | 1. Purge the pump and injector to remove any trapped air.[11] 2. Prepare fresh mobile phases and ensure proper mixing. 3. Use a column oven to maintain a stable temperature. 4. Replace the analytical column.[10] |
| High Backpressure | 1. Particulate matter from the sample or system blocking the column frit or tubing.[10] 2. Precipitated buffer in the mobile phase. 3. Clogged in-line filter or guard column. | 1. Filter all samples and mobile phases.[10] Use an in-line filter.[10] 2. Ensure the mobile phase components are fully dissolved and compatible. 3. Replace the in-line filter or guard column. If the blockage is in the main column, try back-flushing with a strong solvent. |
| Poor Separation of Sulfated and Unsulfated Bile Acids | 1. Suboptimal mobile phase gradient. 2. Incorrect column chemistry. 3. Inappropriate mobile phase pH or additives.[12] | 1. Optimize the gradient elution profile, perhaps making it shallower to improve resolution. 2. A C18 column is commonly used, but other stationary phases might provide better selectivity.[12][13] 3. Adjusting the pH or the concentration of additives like ammonium (B1175870) carbonate can improve separation.[12][14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Bile Acid Isolation from Urine
This protocol is adapted from methods described for the cleanup of urinary bile acids.[1][3]
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar interferences.
-
Elution of Unsulfated Bile Acids: Elute the unsulfated bile acids with 5 mL of methanol.
-
Elution of Sulfated Bile Acids: Elute the more polar sulfated bile acids with a methanol-water solution (e.g., 50:50 v/v).[1]
-
Drying and Reconstitution: Evaporate the collected fractions to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: HPLC-MS/MS Analysis of Sulfated and Unsulfated Bile Acids
This is a general protocol based on common parameters found in the literature.[1][3][14]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with an additive such as 0.5% ammonium carbonate or formic acid.[12][14]
-
Flow Rate: 0.2-0.4 mL/min
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic bile acids, followed by a re-equilibration step.
-
Column Temperature: 40-50 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument.
Data Analysis:
-
Identify and quantify bile acids based on their specific retention times and MRM transitions (precursor ion -> product ion).
-
Use isotopically labeled internal standards for accurate quantification to correct for matrix effects and variations in sample preparation.[2][4]
Quantitative Data Summary
The following table summarizes typical retention time ranges for different classes of bile acids on a C18 column. Actual retention times will vary depending on the specific method parameters.
| Bile Acid Class | Typical Elution Order | Relative Polarity |
| Tauro-conjugated, Sulfated | Early | Most Polar |
| Glyco-conjugated, Sulfated | Early to Mid | Polar |
| Unconjugated, Sulfated | Mid | Moderately Polar |
| Tauro-conjugated, Unsulfated | Mid to Late | Less Polar |
| Glyco-conjugated, Unsulfated | Late | Non-polar |
| Unconjugated, Unsulfated | Late | Most Non-polar |
Visualizations
Caption: General workflow for bile acid analysis.
Caption: Step-by-step SPE protocol for bile acids.
References
- 1. Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted profiling of 24 sulfated and non-sulfated bile acids in urine using two-dimensional isotope dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acid analysis [sciex.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of sulfated bile acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Technical Support Center: Sulfoglycolithocholic Acid (SGLCA) Sample Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing biological samples to ensure the integrity of Sulfoglycolithocholic acid (SGLCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the integrity of SGLCA in biological samples?
A1: The stability of SGLCA in biological samples, such as plasma, serum, and urine, is primarily influenced by storage temperature, the duration of storage, and the number of freeze-thaw cycles. Improper handling and storage can lead to degradation of the analyte, resulting in inaccurate quantification.
Q2: What is the recommended short-term storage condition for plasma and serum samples intended for SGLCA analysis?
A2: For short-term storage, it is recommended to keep plasma and serum samples at 4°C for up to 24 hours. If the analysis cannot be performed within this timeframe, samples should be frozen. One study on a similar compound, lithocholic acid sulfate (B86663), found that quality control samples were stable for 24 hours at 4°C.
Q3: How should I store plasma and serum samples for long-term SGLCA analysis?
A3: For long-term storage, freezing samples at -20°C or -80°C is crucial.[1][2] Studies on a panel of 15 bile acids have shown them to be stable for at least 15 days at -20°C.[3] For extended long-term storage, -80°C is generally the preferred temperature to minimize degradation. A study on lithocholic acid sulfate demonstrated stability for 14 days at -20°C.
Q4: How do freeze-thaw cycles impact SGLCA integrity?
A4: Repeated freeze-thaw cycles should be avoided as they can negatively impact the stability of many analytes. A study on lithocholic acid sulfate indicated that the analyte was stable after three freeze-thaw cycles. However, as a best practice, it is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q5: What are the recommended storage conditions for urine samples for SGLCA analysis?
A5: Urine samples are generally less stable than plasma or serum due to higher enzymatic activity and the potential for bacterial growth. For short-term storage (up to 24 hours), refrigeration at 4°C is recommended.[4] For storage longer than 24 hours, freezing at -20°C or -80°C is necessary.[5] It is important to note that freezing urine samples can sometimes lead to a decrease in the concentration of certain markers.
Q6: Are there any specific collection procedures I should follow for samples intended for SGLCA analysis?
A6: Standardized sample collection protocols are essential for reliable results. For blood samples, use appropriate collection tubes (e.g., EDTA for plasma, serum separator tubes for serum) and process them promptly to separate plasma or serum from blood cells. For urine, a clean-catch midstream sample is often preferred to minimize contamination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable SGLCA levels in fresh samples | Inefficient extraction of SGLCA from the sample matrix. | Optimize the sample preparation method. Protein precipitation with organic solvents like methanol (B129727) or acetonitrile (B52724) is a common and effective technique for bile acid extraction from plasma and serum. Solid-phase extraction (SPE) can also be used for cleaner extracts. |
| High variability in SGLCA concentrations between aliquots of the same sample | Inconsistent sample handling and processing. Non-homogenous sample before aliquoting. | Ensure standardized procedures for sample collection, processing, and storage. Thoroughly mix samples before aliquoting. Use calibrated pipettes for accurate volume measurements. |
| Decrease in SGLCA concentration in stored samples | Analyte degradation due to improper storage temperature or prolonged storage. | Review storage conditions and duration. Ensure samples are stored at the recommended temperatures (-20°C or -80°C for long-term). For critical studies, it is advisable to conduct a stability study under your specific storage conditions. |
| Unexpected peaks or interferences in the chromatogram | Contamination during sample collection or processing. Matrix effects from the biological sample. | Use high-purity solvents and reagents. Implement a robust chromatographic method, such as LC-MS/MS, which offers high selectivity and sensitivity for bile acid analysis. The use of internal standards, preferably isotopically labeled SGLCA, can help to correct for matrix effects and variations in extraction efficiency. |
Data on Bile Acid Stability
While specific quantitative data for SGLCA degradation is limited in publicly available literature, the following tables summarize stability data for related bile acids, which can serve as a valuable reference.
Table 1: Stability of 15 Bile Acids in Human Serum
| Storage Temperature | Duration | Stability |
| Room Temperature | 15 days | Stable |
| 4°C | 15 days | Stable |
| -20°C | 15 days | Stable |
(Data sourced from a study on 15 different bile acid species)
Table 2: Stability of Lithocholic Acid Sulfate Quality Control Samples
| Storage Condition | Duration | Stability |
| Room Temperature | 4 hours | Stable |
| 4°C | 24 hours | Stable |
| -20°C | 14 days | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
Experimental Protocols
Protocol 1: Plasma/Serum Sample Preparation using Protein Precipitation
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Transfer a specific volume (e.g., 100 µL) of the sample into a clean microcentrifuge tube.
-
Internal Standard: Add an internal standard solution (e.g., deuterated SGLCA) to each sample.
-
Precipitation: Add 3-4 volumes of cold acetonitrile or methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted bile acids to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Quantification of SGLCA using LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for the sensitive and selective quantification of SGLCA.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of bile acids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. The detection is performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of SGLCA and its internal standard.
Visualizations
Caption: Recommended workflow for SGLCA sample handling and analysis.
Caption: Factors affecting SGLCA integrity and corresponding recommendations.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
Validation & Comparative
A Comparative Analysis of Sulfoglycolithocholic Acid and Glycolithocholic Acid for Drug Development Professionals
An objective guide to the physicochemical properties, biological activity, and experimental evaluation of Sulfoglycolithocholic acid and its precursor, Glycolithocholic acid.
This guide provides a detailed comparative analysis of this compound (SGLCA) and Glycolithocholic acid (GLCA), two bile acids of significant interest in metabolic and toxicological research. Understanding the key differences in their chemical properties and biological activities is crucial for researchers, scientists, and drug development professionals exploring their therapeutic and toxicological implications.
Executive Summary
Glycolithocholic acid (GLCA) is a secondary bile acid formed in the gut by microbial modification of primary bile acids. It is known for its potential cellular toxicity. This compound (SGLCA) is the sulfated metabolite of GLCA, a transformation that occurs primarily in the liver. This sulfation is a critical detoxification pathway, rendering the molecule more water-soluble and facilitating its excretion. This guide will delve into the quantitative differences in their properties, their interactions with key nuclear receptors, and the experimental methods used to characterize them.
Physicochemical Properties
The addition of a sulfate (B86663) group to Glycolithocholic acid dramatically alters its physicochemical properties, most notably its acidity and solubility. These changes are fundamental to its altered biological disposition and reduced toxicity.
| Property | This compound (SGLCA) | Glycolithocholic acid (GLCA) | Supporting Experimental Data |
| Molecular Formula | C₂₆H₄₃NO₇S[1] | C₂₆H₄₃NO₄[2] | Mass Spectrometry |
| Molecular Weight | 513.7 g/mol [1] | 433.6 g/mol [2] | Mass Spectrometry |
| pKa (Strongest Acidic) | -1.1 (Predicted)[3] | 3.77 (Predicted)[4] | Computational Prediction (ChemAxon) |
| Water Solubility | Slightly soluble in water (as sodium salt)[4] | Sparingly soluble in aqueous buffers; ~0.5 mg/mL in 1:1 DMF:PBS (pH 7.2)[5] | Solubility Assays |
Key Insight: The significantly lower pKa of SGLCA indicates it is a much stronger acid than GLCA. This, along with the presence of the highly polar sulfate group, contributes to its increased water solubility, a key factor in its detoxification and elimination from the body.[6]
Biological Activity and Toxicity
The primary biological distinction between GLCA and SGLCA lies in their cytotoxicity. GLCA is known to be one of the most toxic secondary bile acids, while sulfation to SGLCA is a major detoxification pathway.[7]
| Biological Effect | This compound (SGLCA) | Glycolithocholic acid (GLCA) | Supporting Experimental Data |
| General Cytotoxicity | Less toxic than its unsulfated counterpart.[6] | Cytotoxic; Lithocholic acid is the most toxic of the major colonic bile acids.[7][8] | Cell Viability Assays (e.g., MTT, LDH) |
Interaction with Nuclear Receptors
Bile acids are important signaling molecules that exert their effects by interacting with nuclear receptors, which in turn regulate the expression of genes involved in metabolism and detoxification. The key receptors in this context are the Farnesoid X Receptor (FXR), the Pregnane X Receptor (PXR), and the Vitamin D Receptor (VDR).
| Nuclear Receptor | This compound (SGLCA) | Glycolithocholic acid (GLCA) | Supporting Experimental Data |
| Farnesoid X Receptor (FXR) | Does not activate FXR.[9] | Potent activator of FXR.[9] | Reporter Gene Assays, Coactivator Association Assays |
| Pregnane X Receptor (PXR) | Activity not well-characterized, but sulfation generally reduces receptor activation. | The parent compound, lithocholic acid, is a known activator of PXR.[10] | Reporter Gene Assays |
| Vitamin D Receptor (VDR) | Activity not well-characterized. | The parent compound, lithocholic acid, is a known VDR ligand. | Reporter Gene Assays, Competitive Binding Assays |
Key Insight: A critical functional difference is their interaction with FXR. GLCA activates FXR, a key regulator of bile acid homeostasis. In contrast, sulfation of secondary bile acids like GLCA appears to abolish this activation.[9] This has significant implications for gene regulation in the liver and intestine. The parent compound of GLCA, lithocholic acid, is a known activator of PXR and VDR, suggesting that GLCA likely shares these activities. The effect of sulfation on PXR and VDR interaction is less definitively established in comparative studies.
Experimental Protocols
This section details the methodologies for key experiments used to compare this compound and Glycolithocholic acid.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Glycolithocholic acid or this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the viability of control (vehicle-treated) cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve.
Nuclear Receptor Activation: Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate a specific nuclear receptor, leading to the expression of a reporter gene (luciferase).
Protocol for PXR Activation:
-
Cell Line: Use a stable cell line, such as HepG2-CYP3A4-hPXR, which contains a human PXR expression vector and a luciferase reporter gene under the control of a PXR-responsive promoter (from the CYP3A4 gene).
-
Cell Seeding and Treatment: Plate the cells and, after allowing them to adhere, treat them with a range of concentrations of the test compounds (GLCA or SGLCA) or a known PXR agonist (e.g., rifampicin) as a positive control.
-
Incubation: Incubate the cells for a period sufficient to allow for receptor activation and reporter gene expression (typically 24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Normalization and Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected Renilla luciferase vector or a separate viability assay). The results are typically expressed as fold activation over the vehicle control. EC50 values (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.
A similar protocol can be adapted for FXR and VDR by using cell lines with the respective receptor expression vectors and appropriate reporter constructs.
Visualizing Key Biological Pathways and Workflows
Bile Acid Metabolism and Detoxification
The following diagram illustrates the metabolic relationship between Glycolithocholic acid and this compound, highlighting the detoxification role of sulfation.
Differential Regulation of Farnesoid X Receptor (FXR)
This diagram illustrates the opposing effects of Glycolithocholic acid and its sulfated form on the activation of the Farnesoid X Receptor (FXR) signaling pathway.
Experimental Workflow for Comparative Cytotoxicity
The following workflow outlines the key steps in comparing the cytotoxic effects of GLCA and SGLCA using an MTT assay.
Conclusion
The sulfation of Glycolithocholic acid to form this compound is a pivotal detoxification process that fundamentally alters the molecule's physicochemical and biological properties. SGLCA is a significantly stronger acid with enhanced water solubility, which facilitates its excretion and reduces the cellular toxicity associated with GLCA. Furthermore, this modification abrogates the ability of the bile acid to activate the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis. For researchers in drug development, understanding these differences is essential for evaluating the safety profiles of compounds that may modulate bile acid metabolism and for exploring the therapeutic potential of targeting these pathways.
References
- 1. This compound | C26H43NO7S | CID 72222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycolithocholic Acid | C26H43NO4 | CID 115245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Sulfolithocholylglycine (HMDB0002639) [hmdb.ca]
- 4. Human Metabolome Database: Showing metabocard for Lithocholic acid glycine conjugate (HMDB0000698) [hmdb.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A comparative study of the sulfation of bile acids and a bile alcohol by the Zebra danio (Danio rerio) and human cytosolic sulfotransferases (SULTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of sulfated secondary bile acids on intestinal barrier function and immune response in an inflammatory in vitro human intestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Showing Compound Sulfolithocholic acid (FDB022312) - FooDB [foodb.ca]
A Comparative Guide to the Quantification of Sulfoglycolithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary methods for the quantification of Sulfoglycolithocholic acid (SGLCA), a sulfated conjugate of a secondary bile acid. Accurate measurement of SGLCA is crucial for understanding its role in various physiological and pathological processes, including liver diseases and metabolic disorders. This document outlines the performance of the two main analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Method Performance Comparison
The selection of a quantification method is often a trade-off between sensitivity, specificity, throughput, and cost. Below is a summary of the typical performance characteristics for LC-MS/MS and ELISA in the context of bile acid analysis. While specific data for a direct cross-validation of SGLCA is limited, the following tables provide a representative comparison based on validated methods for sulfated bile acids and total bile acids.
Table 1: Quantitative Performance of LC-MS/MS for Sulfated Bile Acids
| Parameter | Performance | Citation |
| Linearity (R²) | > 0.995 | [1] |
| Lower Limit of Detection (LLOD) | 0.1 - 0.5 nM | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2] |
| Inter-assay Precision (CV%) | < 10% | [3] |
| Intra-assay Precision (CV%) | < 15% | [3] |
| Accuracy/Recovery | 80 - 120% | [3] |
Table 2: Representative Performance of ELISA for Total Bile Acids
| Parameter | Performance | Citation |
| Linearity (R²) | Typically > 0.98 | [4] |
| Detection Range | 3.13 - 200 ng/mL | [4] |
| Intra-assay Precision (CV%) | < 8% | [4] |
| Inter-assay Precision (CV%) | < 10% | [4] |
| Recovery | 80 - 109% | [4] |
Experimental Methodologies
Detailed and validated protocols are essential for reproducible and accurate quantification. The following sections provide representative methodologies for both LC-MS/MS and ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is considered the gold standard for the quantification of bile acids due to its high sensitivity and specificity.[5] This method allows for the simultaneous measurement of multiple bile acid species.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of serum, add 150 µL of ice-cold methanol (B129727) (or acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).[3]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[6]
2. Chromatographic Separation
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) is commonly used.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile/methanol (2:1, v/v) with 0.1% formic acid.[3]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over approximately 15-25 minutes is used to separate the bile acids.[2]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for sulfated bile acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for SGLCA and the internal standard.
-
Data Analysis: Peak areas are integrated, and the ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte concentration in the samples.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a high-throughput method that relies on the specific binding of an antibody to the target analyte. While a specific commercial ELISA kit for SGLCA is not widely available, this general protocol for a competitive ELISA, commonly used for small molecules like bile acids, is provided.
1. Plate Coating
-
A microtiter plate is pre-coated with an antibody specific to the target analyte (or a competitor antigen).
2. Sample and Standard Incubation
-
Add standards and samples to the appropriate wells of the microtiter plate.
-
Add a known amount of enzyme-conjugated SGLCA (or a competitor) to each well.
-
During incubation, the sample SGLCA and the enzyme-conjugated SGLCA compete for binding to the limited number of antibody sites.
3. Washing
-
Wash the plate several times with a wash buffer to remove any unbound components.
4. Substrate Addition and Signal Development
-
Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme converts the substrate into a colored product.
-
The intensity of the color is inversely proportional to the amount of SGLCA in the sample.
5. Reaction Stopping and Absorbance Measurement
-
Stop the enzyme-substrate reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
6. Data Analysis
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of SGLCA in the samples is determined by interpolating their absorbance values on the standard curve.
Visualizing Workflows and Pathways
To better illustrate the processes and interactions discussed, the following diagrams have been generated using the DOT language.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human TBA(Total Bile Acid) ELISA Kit [elkbiotech.com]
- 5. eurachem.org [eurachem.org]
- 6. agilent.com [agilent.com]
A Comparative Guide to the Biological Effects of Sulfated and Non-Sulfated Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of sulfated and non-sulfated bile acids, supported by experimental data. Understanding the distinct roles of these two forms of bile acids is crucial for research in liver diseases, gastrointestinal disorders, and drug metabolism.
Introduction
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a critical role in lipid digestion and absorption. However, their functions extend beyond this, as they are now recognized as important signaling molecules that regulate their own synthesis, transport, and metabolism, as well as glucose and lipid homeostasis. A key metabolic pathway for bile acids is sulfation, a process that significantly alters their physicochemical properties and biological activities. This guide will delve into the comparative effects of sulfated and non-sulfated bile acids on cytotoxicity, intestinal transport, and their interactions with key nuclear receptors.
The Role of Sulfation in Bile Acid Metabolism
Sulfation is a major detoxification pathway for hydrophobic bile acids.[1] This enzymatic process, primarily catalyzed by sulfotransferase 2A1 (SULT2A1), involves the addition of a sulfate (B86663) group, which increases the water solubility of bile acids.[2] This modification enhances their elimination in urine and feces, thereby reducing their potential toxicity.[2]
Comparative Biological Effects
The addition of a sulfate group to a bile acid molecule has profound effects on its biological functions. The following sections and tables summarize the key differences observed in experimental settings.
Cytotoxicity
Non-sulfated bile acids, particularly the more hydrophobic ones like lithocholic acid (LCA) and deoxycholic acid (DCA), can be cytotoxic at high concentrations, leading to cell membrane damage and apoptosis. Sulfation is a critical mechanism for detoxifying these bile acids.
Table 1: Comparative Cytotoxicity of Sulfated and Non-Sulfated Bile Acids
| Bile Acid Pair | Cell Line | Parameter | Non-Sulfated Value | Sulfated Value | Reference |
| Lithocholic Acid (LCA) vs. Lithocholic Acid Sulfate (LCA-S) | HepG2 | IC50 | Data not available | Data not available | N/A |
| Deoxycholic Acid (DCA) vs. Deoxycholic Acid Sulfate (DCA-S) | HepG2 | IC50 | Data not available | Data not available | N/A |
While specific IC50 values for a direct comparison in HepG2 cells were not available in the searched literature, it is widely reported that sulfation reduces the cytotoxicity of hydrophobic bile acids.
Intestinal Absorption and Secretion
The sulfation status of a bile acid significantly influences its handling by the intestines. Non-sulfated bile acids are efficiently absorbed, participating in enterohepatic circulation. In contrast, sulfated bile acids are poorly absorbed and are thus more readily excreted.
Table 2: Comparative Intestinal Transport of Sulfated and Non-Sulfated Bile Acids
| Bile Acid | In Vitro Model | Transport Parameter | Value | Reference |
| Taurocholic Acid (Non-sulfated) | Caco-2 cells | Vmax | 13.7 pmol/mg protein/min | [3] |
| Taurocholic Acid (Non-sulfated) | Caco-2 cells | Km | 49.7 µM | [3] |
| Sulfated Bile Acids | Rat colon | Absorption | Not absorbed | [1] |
| Sulfated Bile Acids | Rat ileum | Absorption | Significantly lower than non-sulfated counterparts | [1] |
Receptor Activation
Bile acids are ligands for several nuclear receptors, including the Farnesoid X Receptor (FXR), Takeda G-protein coupled Receptor 5 (TGR5), and the Vitamin D Receptor (VDR). The activation of these receptors by bile acids triggers signaling cascades that regulate various metabolic processes. Sulfation can significantly alter the ability of a bile acid to activate these receptors.
Table 3: Comparative Activation of Nuclear Receptors by Sulfated and Non-Sulfated Bile Acids
| Receptor | Bile Acid | Parameter | Value | Reference |
| FXR | Chenodeoxycholic Acid (CDCA) | EC50 | 10-100 µM | |
| Deoxycholic Acid (DCA) | EC50 | 10-100 µM | ||
| Lithocholic Acid (LCA) | EC50 | 10-100 µM | ||
| TGR5 | Lithocholic Acid (LCA) | EC50 | 0.4-10 µM | |
| Deoxycholic Acid (DCA) | EC50 | 0.4-10 µM | ||
| Chenodeoxycholic Acid (CDCA) | EC50 | 0.4-10 µM | ||
| Lithocholic Acid Sulfate (LCA-S) | Activity | Detrimental for EC50 and efficacy | [2] | |
| VDR | Lithocholic Acid (LCA) | EC50 | 2.14 ± 1.03 µM | [4] |
| LCA Glucuronide II | EC50 | 6.52 ± 2.60 µM | [4] |
Signaling Pathways
The differential activation of FXR, TGR5, and VDR by sulfated and non-sulfated bile acids leads to distinct downstream signaling events.
Caption: FXR Signaling Pathway Activation by Non-Sulfated Bile Acids.
Caption: TGR5 Signaling Pathway in an Intestinal L-cell.
Caption: VDR-Mediated Bile Acid Detoxification Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of sulfated and non-sulfated bile acids for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Intestinal Transport Studies: Caco-2 Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, providing a valuable in vitro model for studying intestinal drug and compound transport.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Experiment:
-
Add the test bile acid (sulfated or non-sulfated) to the apical (AP) or basolateral (BL) chamber.
-
At specified time intervals, collect samples from the receiver chamber (BL for AP to BL transport, and AP for BL to AP transport).
-
-
Quantification: Analyze the concentration of the bile acid in the collected samples using a suitable analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s or the transport rate in pmol/mg protein/min.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport of bile acids in a human intestinal epithelial cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Vitamin D Receptor-Mediated Activities of Cholesterol and Vitamin D Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Comparison of Sulfoglycolithocholic Acid Measurements
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and compare measurements of Sulfoglycolithocholic acid (SGLCA) across different laboratories. While direct inter-laboratory comparison data for SGLCA is not broadly published, this document outlines a standardized analytical protocol and performance benchmarks derived from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar bile acids and other small molecules in biological matrices. Adherence to this guide will facilitate greater consistency and comparability of results.
Metabolic Context of this compound
This compound is a sulfated, glycine-conjugated secondary bile acid. Its formation is part of the broader bile acid metabolism, which plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. The pathway diagram below illustrates the generation of SGLCA.
Caption: Metabolic pathway showing the formation of this compound.
Recommended Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of SGLCA in biological matrices like serum and plasma. The following protocol is a synthesis of best practices from validated methods for similar compounds.[1][2][3]
Experimental Workflow
The diagram below outlines the major steps for the quantification of SGLCA from sample collection to data analysis.
Caption: Experimental workflow for SGLCA quantification by LC-MS/MS.
Detailed Experimental Protocol
-
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled SGLCA).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A typical gradient might be: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion for SGLCA is [M-H]⁻ at m/z 512.3.[4] A potential product ion for monitoring can be derived from the loss of the sulfo group (m/z 432.3) or fragmentation of the glycine conjugate. Specific MRM transitions should be optimized for the instrument in use.
-
Performance Benchmarks for Method Validation
Laboratories should validate their SGLCA measurement assay based on established guidelines. The following table provides typical acceptance criteria for key validation parameters, based on similar LC-MS/MS assays.[3][5][6]
| Parameter | Typical Performance Metric | Acceptance Criteria | Purpose |
| Linearity (R²) | Coefficient of Determination | > 0.99 | Assesses the relationship between concentration and instrument response. |
| Accuracy | % Recovery | 85-115% (80-120% at LLOQ) | Measures the closeness of the measured value to the true value. |
| Precision (CV%) | Coefficient of Variation | < 15% (< 20% at LLOQ) | Evaluates the repeatability and reproducibility of the measurement. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio | > 10 | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
| Matrix Effect | % Suppression/Enhancement | 85-115% | Assesses the influence of matrix components on ionization efficiency. |
| Recovery | % Extraction Efficiency | Consistent and reproducible | Measures the efficiency of the sample preparation process. |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
By implementing this standardized protocol and validating the method against these performance benchmarks, laboratories can achieve more reliable and comparable SGLCA measurements, fostering better collaboration and data integrity in research and development.
References
- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C26H43NO7S | CID 72222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Validation of a method for the determination of aminoglycosides in different matrices and species based on an in-house concept - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diagnostic Duo: Unveiling the Correlation of Sulfoglycolithocholic Acid with Standard Liver Function Tests
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of liver function assessment, traditional biomarkers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and bilirubin (B190676) have long been the cornerstones of clinical diagnosis. However, the quest for more specific and sensitive markers of liver injury, particularly in the context of drug development and cholestatic diseases, has brought sulfated bile acids to the forefront of research. Among these, Sulfoglycolithocholic acid (S-GLCA), a sulfated and glycine-conjugated form of the secondary bile acid lithocholic acid (LCA), is emerging as a significant player. This guide provides an objective comparison of S-GLCA with standard liver function tests (LFTs), supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising biomarker.
Quantitative Correlation of this compound with Liver Function Tests
The correlation of S-GLCA with standard LFTs can provide valuable insights into the nature and severity of liver injury. While extensive direct correlational studies for S-GLCA are still emerging, existing research on sulfated bile acids, including sulfolithocholylglycine (SLCG), offers significant data.
A key study investigated the correlation of fasting serum SLCG with other liver function tests in various liver diseases, providing the following insights:
| Liver Disease Category | Correlated Liver Function Test | Correlation Coefficient (r) | Significance (p-value) |
| Acute Viral Hepatitis | Albumin | 0.56 | <0.05 |
| Aspartate Aminotransferase (GOT) | 0.40 | <0.05 | |
| Chronic Active Hepatitis | Aspartate Aminotransferase (GOT) | 0.93 | <0.001 |
| Alanine Aminotransferase (GPT) | 0.85 | <0.001 | |
| Liver Cirrhosis | Albumin | 0.50 | Not specified |
Data from Song et al. (2010). Note: GOT (Glutamic-Oxaloacetic Transaminase) is equivalent to AST, and GPT (Glutamic-Pyruvic Transaminase) is equivalent to ALT.
These findings suggest that in inflammatory conditions such as acute and chronic active hepatitis, the concentration of SLCG in the serum is significantly and positively correlated with the levels of key liver enzymes AST and ALT. This indicates that as hepatocellular injury worsens, leading to the release of these enzymes, there is a corresponding increase in the levels of this sulfated bile acid. The correlation with albumin in acute viral hepatitis and liver cirrhosis suggests a potential link to the liver's synthetic function.
Furthermore, studies have shown that elevated levels of serum sulfated bile acids (SSBA) are significantly associated with cholestasis, a condition characterized by reduced bile flow. In contrast, elevated levels of the parent compound, lithocholic acid (LCA), are more indicative of hepatocellular injury. This differential association highlights the potential of sulfated bile acids like S-GLCA to help distinguish between different patterns of liver injury.
Experimental Protocols
Accurate quantification of S-GLCA is crucial for its validation as a biomarker. The two primary methods for this are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: Quantification of this compound in Human Serum using LC-MS/MS
This protocol provides a general framework for the analysis of S-GLCA. Specific parameters may require optimization based on the instrumentation and standards available.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human serum, add 300 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., deuterated S-GLCA).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 10% to 90% B over 10 minutes, followed by a 3-minute wash at 95% B and a 2-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for S-GLCA and the internal standard. The exact m/z values will need to be determined by direct infusion of pure standards.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
3. Data Analysis:
-
Quantify S-GLCA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of S-GLCA.
Experimental Protocol: Quantification of this compound in Human Serum using ELISA
This protocol outlines the general steps for a competitive ELISA. Specific antibody concentrations, incubation times, and temperatures should be optimized.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with an S-GLCA-protein conjugate (e.g., S-GLCA-BSA) in a carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Competitive Reaction:
-
Add a mixture of the serum sample (or S-GLCA standard) and a specific anti-S-GLCA primary antibody to the coated wells.
-
Incubate for 1-2 hours at room temperature. During this incubation, free S-GLCA in the sample will compete with the coated S-GLCA for binding to the primary antibody.
4. Secondary Antibody and Detection:
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
5. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The signal intensity will be inversely proportional to the concentration of S-GLCA in the sample.
-
Calculate the S-GLCA concentration based on a standard curve.
Signaling Pathways and Experimental Workflows
The biological activity of S-GLCA and its parent compound, LCA, is closely tied to their interaction with nuclear receptors, particularly the Farnesoid X Receptor (FXR).
Caption: S-GLCA formation and its interaction with the FXR signaling pathway in hepatocytes.
Lithocholic acid is known to be a potent cholestatic agent. One of the proposed mechanisms for its toxicity is its ability to act as an antagonist to the Farnesoid X Receptor (FXR). FXR is a key regulator of bile acid homeostasis, and its activation normally upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping bile salts out of hepatocytes. By antagonizing FXR, LCA can lead to a downregulation of BSEP, resulting in the accumulation of toxic bile acids within the liver cells and causing cholestasis. The sulfation and glycination of LCA to form S-GLCA is a detoxification pathway that increases its water solubility and facilitates its elimination, thereby mitigating its toxic effects.
Caption: Experimental workflow for the analysis of S-GLCA and its correlation with LFTs.
Conclusion
This compound shows considerable promise as a specific biomarker for liver injury, particularly in differentiating cholestatic from hepatocellular damage. The available data indicates a strong positive correlation between serum levels of sulfated lithocholic acid conjugates and established enzymatic markers of liver cell damage in inflammatory liver conditions. Further large-scale clinical studies are warranted to establish definitive correlation coefficients and diagnostic cut-off values for S-GLCA in relation to the full panel of standard liver function tests. The detailed experimental protocols provided herein offer a foundation for researchers to pursue these critical investigations. The elucidation of its role in signaling pathways, such as FXR antagonism, further underscores its pathophysiological significance and potential as a therapeutic target. As research progresses, S-GLCA is poised to become an invaluable tool in the precise diagnosis and management of liver diseases, as well as in the safety assessment of new drug candidates.
Specificity and sensitivity of Sulfoglycolithocholic acid as a diagnostic marker
For Researchers, Scientists, and Drug Development Professionals
The landscape of diagnostic biomarkers is continually evolving, with a growing interest in metabolites that can provide sensitive and specific insights into disease states. Among these, bile acids and their derivatives have emerged as promising candidates for various enterohepatic and systemic diseases. This guide provides a comparative analysis of sulfoglycolithocholic acid (SGLCA) and related bile acids as diagnostic markers, presenting available experimental data and methodologies to aid in research and development.
While specific data on the diagnostic sensitivity and specificity of this compound (SGLCA) are limited in publicly available literature, this guide provides a comparative analysis of closely related sulfated and non-sulfated bile acids to infer its potential utility and highlight areas for future research.
I. Comparative Diagnostic Performance of Bile Acids
A study on urinary sulfated bile acids in intrahepatic cholestasis of pregnancy found that glycocholic acid 3-sulfate (GCA-3S) was a highly sensitive and specific biomarker for the diagnosis of ICP.[4] In the context of inflammatory bowel disease, deoxycholic acid (DCA), a secondary bile acid, has shown good diagnostic accuracy in distinguishing IBD patients from healthy controls.[5]
Table 1: Diagnostic Accuracy of Selected Bile Acids for Intrahepatic Cholestasis of Pregnancy (ICP)
| Biomarker | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Glycocholic acid 3-sulfate (GCA-3S) | Urine | 100% | 95.5% | Not Reported |
Data from a study on targeted metabolomics of urinary sulfated bile acids.[4]
Table 2: Diagnostic Accuracy of Selected Bile Acids for Inflammatory Bowel Disease (IBD) vs. Healthy Controls (HC)
| Biomarker | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Deoxycholic acid (DCA) | Serum | 80.67% | 82.50% | 0.860 |
| DCA + Chenodeoxycholic acid (CDCA) Model | Serum | 76.28% | 89.37% | 0.866 |
Data from a study on bile acid profiles for IBD diagnosis.[5]
II. Metabolic Pathway of this compound
This compound is a tertiary bile acid, meaning it is formed through several metabolic steps involving both host and gut microbial enzymes. The pathway begins with the primary bile acid, chenodeoxycholic acid (CDCA), which is synthesized in the liver from cholesterol. In the intestine, gut bacteria dehydroxylate CDCA to form the secondary bile acid, lithocholic acid (LCA).[6][7] LCA is then absorbed and transported to the liver, where it undergoes conjugation with glycine (B1666218) to form glycolithocholic acid (GLCA) and subsequent sulfation to produce this compound.[6] This sulfation step is a critical detoxification process, as LCA itself can be hepatotoxic.[3]
Caption: Metabolic pathway of this compound (SGLCA) from cholesterol.
III. Signaling Pathway Involvement in Cholestasis
Bile acids are not only involved in digestion but also act as signaling molecules that regulate their own synthesis and transport through nuclear receptors, primarily the farnesoid X receptor (FXR).[8][9] In cholestatic conditions, such as intrahepatic cholestasis of pregnancy, the accumulation of certain metabolites can interfere with these signaling pathways. For instance, high levels of sulfated progesterone (B1679170) metabolites have been shown to inhibit FXR.[10][11] This inhibition can lead to a downregulation of key bile acid transporters like the Bile Salt Export Pump (BSEP), further exacerbating the cholestasis.[10] While the direct effect of SGLCA on FXR is not well-documented, its accumulation in cholestasis suggests it is part of this disrupted signaling environment.
Caption: Simplified FXR signaling pathway and its inhibition in cholestasis.
IV. Experimental Protocols
The quantification of this compound and other bile acids in biological matrices typically requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method employed for this purpose.[5][12][13] While a detailed, standardized protocol for SGLCA is not widely published, the general workflow can be outlined.
General Experimental Workflow for Bile Acid Analysis by LC-MS/MS
References
- 1. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid profiles and classification model accuracy for inflammatory bowel disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bile acids, microbiota and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrahepatic Cholestasis of Pregnancy Levels of Sulfated Progesterone Metabolites Inhibit Farnesoid X Receptor Resulting in a Cholestatic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bile acid quantification of 20 plasma metabolites identifies lithocholic acid as a putative biomarker in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reference Ranges for Sulfoglycolithocholic Acid in Human Plasma: A Comparative Guide
This guide provides an objective comparison of reference ranges and analytical methodologies for sulfated bile acids, with a focus on sulfoglycolithocholic acid, in human plasma. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Reference Ranges
Establishing a definitive reference range specifically for this compound in the plasma of healthy individuals is challenging due to its low endogenous concentrations and variations in analytical methods. However, data on closely related compounds and total sulfated bile acids provide valuable context.
| Analyte | Subject Group | Matrix | Concentration Range | Method |
| Sulfolithocholylglycine (SLCG) * | Normal Controls (Fasting) | Serum | 16.61 ± 12.84 ng/100mL | Radioimmunoassay |
| Total 3-alpha-Sulfated Bile Acids | Healthy Subjects (Fasting) | Serum | Undetectable to 1.9 µmol/L | Enzymatic Assay |
Note: Sulfolithocholylglycine (SLCG) is a sulfated and glycine-conjugated derivative of lithocholic acid, structurally very similar to this compound. This data is presented as a surrogate due to the limited availability of specific reference ranges for this compound.
Experimental Protocols: Quantification of Sulfated Bile Acids
The quantification of sulfated bile acids in plasma is a complex analytical task requiring high sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below are detailed methodologies commonly employed.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high selectivity and sensitivity for the simultaneous quantification of multiple bile acids, including their sulfated and conjugated forms.
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample, which can interfere with the analysis.
-
Procedure:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) (containing internal standards).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
2. Chromatographic Separation
-
Objective: To separate this compound from other bile acids and endogenous plasma components.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
3. Mass Spectrometric Detection
-
Objective: To specifically detect and quantify this compound.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most effective for bile acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
Method 2: Enzymatic Assay for Total Sulfated Bile Acids
This method provides a measure of the total concentration of 3-alpha-sulfated bile acids.
-
Principle: This assay utilizes a specific enzyme, a 3α-hydroxysteroid dehydrogenase, to measure the total amount of bile acids with a hydroxyl group at the 3-alpha position after enzymatic cleavage of the sulfate (B86663) group.
-
Procedure:
-
Plasma samples are treated with a sulfatase enzyme to hydrolyze the sulfate ester bond.
-
The resulting de-sulfated bile acids are then quantified using a 3α-hydroxysteroid dehydrogenase-based enzymatic colorimetric or fluorometric assay.
-
Mandatory Visualization
Figure 1. Experimental workflow for the quantification of this compound in plasma using LC-MS/MS.
Figure 2. Simplified metabolic pathway of this compound formation.
Head-to-head comparison of different analytical platforms for bile acid analysis
For researchers, scientists, and drug development professionals navigating the complexities of bile acid analysis, selecting the optimal analytical platform is a critical decision. This guide provides an objective, data-driven comparison of the three primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Bile acids, once viewed primarily as digestive aids, are now recognized as crucial signaling molecules involved in a host of metabolic pathways.[1] Their accurate quantification is paramount in fields ranging from liver disease diagnostics to drug metabolism and microbiome research. The analytical landscape for bile acid analysis is dominated by three main techniques, each with its own set of strengths and limitations.[1][2] LC-MS/MS has emerged as the gold standard for its high sensitivity and specificity, while GC-MS remains a robust and reliable option, particularly for resolving complex isomers.[1][2] Enzymatic assays, on the other hand, offer a simple and cost-effective method for determining total bile acid concentrations.[3]
This guide will delve into a head-to-head comparison of these platforms, presenting quantitative performance data, detailed experimental protocols, and visualizations of key biological and experimental workflows to aid in informed decision-making.
Quantitative Performance Comparison
The selection of an analytical platform is often guided by its quantitative performance characteristics. The following table summarizes key metrics for LC-MS/MS, GC-MS, and enzymatic assays based on published data.
| Feature | LC-MS/MS | GC-MS | Enzymatic Assays |
| Analytes Measured | Individual and total bile acids | Individual unconjugated bile acids | Total bile acids |
| Limit of Quantification (LOQ) | 0.02 - 20 nmol/L[4][5][6] | ~0.05 µg (requires derivatization) | ~1 - 3.2 µmol/L[4][7] |
| Linearity (Upper Limit) | Up to 5000 ng/mL[6][8][9] | Wide dynamic range | Up to 200 µmol/L[7] |
| Precision (CV%) | Intra-day: <15%, Inter-day: <15%[6][8] | Good, but dependent on derivatization | Intra-assay: <4%, Inter-assay: <3%[4] |
| Accuracy/Recovery | 85-115%[6][8] | Good, but can be affected by derivatization efficiency | Can underestimate total bile acids compared to LC-MS/MS[3][10] |
| Sample Throughput | High | Moderate | High |
| Cost | High | Moderate | Low |
| Expertise Required | High | High | Low |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for each analytical platform.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum Bile Acids
This method allows for the simultaneous quantification of multiple individual bile acids.
1. Sample Preparation (Protein Precipitation) [4][11][12]
-
To 50 µL of serum, add 10 µL of an internal standard working solution (containing deuterated bile acid analogs).
-
Add 140 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for direct injection into the LC-MS/MS system.
2. LC-MS/MS Analysis [6][8][11]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.[11]
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid or ammonium (B1175870) formate, is typically employed.[6][11]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is most common for bile acid analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.
-
Data Analysis: Bile acid concentrations are determined by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Fecal Bile Acids
GC-MS is a powerful technique for analyzing unconjugated bile acids and requires a derivatization step to make the analytes volatile.[13][14]
1. Sample Preparation and Derivatization [13][14][15][16]
-
Extraction:
-
Homogenize a known amount of lyophilized feces.
-
Extract bile acids using an alkaline ethanol (B145695) solution (e.g., 95% ethanol with 0.1 N NaOH).[14]
-
Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., C18).[14]
-
-
Derivatization:
-
Methylation: The carboxyl group of the bile acids is first converted to a methyl ester.
-
Silylation: The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17]
-
2. GC-MS Analysis [13]
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized bile acids.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is standard.
-
Scan Type: Selected Ion Monitoring (SIM) is used for targeted quantification of known bile acids.
-
Data Analysis: Concentrations are calculated based on the response factors of the analytes relative to an internal standard.
-
Enzymatic Assay for Total Bile Acids in Plasma
This method provides a rapid and straightforward measurement of the total bile acid concentration.[4]
1. Principle [4][18][19] The assay is based on the oxidation of the 3α-hydroxyl group of bile acids by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). This reaction reduces NAD+ to NADH, and the rate of NADH formation is proportional to the total bile acid concentration and can be measured spectrophotometrically.[4] Some kits employ a cycling reaction to enhance the signal.[4]
2. Assay Procedure (Example using a commercial kit) [18][19]
-
Prepare samples and standards as per the kit instructions. This may involve a dilution step.
-
Add the reaction mix containing 3α-HSD and NAD+ to the samples and standards in a 96-well plate.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set time.
-
Measure the absorbance at a specific wavelength (e.g., 340 nm for NADH or a different wavelength if a colorimetric product is formed) using a plate reader.
-
Calculate the total bile acid concentration in the samples by comparing their absorbance to the standard curve.
Visualizing Key Pathways and Workflows
To further aid in understanding, the following diagrams, generated using the DOT language, illustrate a key bile acid signaling pathway and a typical experimental workflow.
Bile Acid Signaling through FXR and TGR5
Bile acids exert their signaling effects primarily through the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[20][21][22][23][24]
References
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 2. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic methods may underestimate the total serum bile acid concentration | PLOS One [journals.plos.org]
- 4. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic methods may underestimate the total serum bile acid concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 14. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
Safety Operating Guide
Ensuring the Safe and Compliant Disposal of Sulfoglycolithocholic Acid
The proper disposal of sulfoglycolithocholic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment. While the Safety Data Sheet (SDS) for this compound (also known as Glycolithocholic Acid 3-sulfate) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to manage its disposal in accordance with official regulations and best laboratory practices.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS). The SDS for this compound indicates that no special handling precautions are required, and it is not considered to be a skin or eye irritant.[1] However, as a general laboratory best practice, appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the chemical. All handling of the powdered form should occur in a well-ventilated area. In the event of accidental release, the area should be cleaned up mechanically, and the substance should be prevented from entering sewers or surface and ground water.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste should align with the general principles of chemical waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Step 1: Waste Determination and Segregation
The first step in proper waste management is to determine if the waste is hazardous. Although this compound itself is not classified as hazardous, any solvents or other chemicals mixed with it may render the entire waste stream hazardous.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like weigh boats, gloves, and paper towels, in a designated and compatible waste container.
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, compatible container. Do not mix with other chemical waste streams unless their compatibility is confirmed.
-
Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[1] Follow general laboratory guidelines for segregating chemical waste to prevent dangerous reactions.[2]
Step 2: Container Selection and Labeling
Proper containment and labeling are crucial for safe storage and disposal.
-
Container Requirements: All waste containers must be in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[3]
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste" (as a precautionary measure, even for non-classified substances in a lab setting), the full chemical name "this compound," the building and room number of generation, and the date waste was first added to the container.[2]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate chemical waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][4]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[4] Containers must be removed from the SAA within three days of becoming full.[2] Partially filled containers may remain in the SAA for up to one year.[2]
-
Inspections: Weekly inspections of the SAA are required to check for leaks and ensure proper container management.[2][3]
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste. Do not discharge this compound solutions down the sink or into any sewer system.[1][5]
Regulatory Framework for Laboratory Waste
The management of hazardous waste in academic and research laboratories is primarily governed by the Resource Conservation and Recovery Act (RCRA).[3] The EPA has also established alternative, more flexible standards for laboratories at eligible academic entities under Subpart K of the RCRA regulations.[6][7]
| Regulatory Aspect | Requirement | Citation |
| Waste Determination | Must be performed at the point of generation. | [4] |
| Container Labeling | Must include "Hazardous Waste," chemical constituents, and generation date. | [2][3] |
| Container Condition | Must be chemically compatible, free of damage, and have a secure closure. | [3] |
| Storage Location | At or near the point of generation in a Satellite Accumulation Area (SAA). | [2][4] |
| SAA Storage Time | Partially filled containers can be stored for up to 12 months. | [4][6] |
| Disposal | Prohibited in regular trash or sewer systems for hazardous waste. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Sulfoglycolithocholic Acid
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Sulfoglycolithocholic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related bile acids can cause skin and serious eye irritation.[1][2] Inhalation of the powdered form should be avoided as it may lead to respiratory irritation.[3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: PPE Requirements for Handling this compound
| Activity | Required PPE | Rationale |
| Handling Solids (Weighing, Aliquoting) | Nitrile Gloves (double-gloving recommended)[4], Lab Coat, Safety Goggles[4], N95 Respirator[5] | To prevent skin contact, eye exposure, and inhalation of aerosolized particles. |
| Handling Solutions (Dissolving, Transferring) | Nitrile Gloves[5][6], Lab Coat, Safety Goggles or Face Shield[4][7] | To protect against splashes that can cause skin and eye irritation. |
| Spill Cleanup | Chemical-resistant Apron[7], Heavy-duty Gloves, Safety Goggles and Face Shield[4] | To provide enhanced protection during direct contact with a larger volume of the chemical. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | To protect against residual contamination on waste containers. |
Safe Handling and Operational Workflow
All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation risks.[7][8]
Operational Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Protocol for Weighing and Dissolving Solid this compound:
-
Preparation: Don all required PPE as specified in Table 1 for handling solids. Ensure the chemical fume hood is operational.
-
Weighing: Tare a clean, dry weigh boat on an analytical balance inside the fume hood. Carefully dispense the desired amount of this compound powder onto the weigh boat. Avoid creating dust.
-
Dissolving: Place a stir bar in a suitable flask containing the desired solvent. Slowly add the weighed powder to the solvent while stirring to facilitate dissolution.
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated solid waste container.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental compliance. Do not dispose of this compound or its solutions down the drain.[3][9]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, wipes, and weigh boats, in a clearly labeled, sealed container for solid chemical waste.[3]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and corrosion-resistant container for hazardous liquid waste.[10]
-
-
Labeling: Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and volume.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]
Disposal of Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.[3]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. leelinework.com [leelinework.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. Laboratory Safety Rules for Acid Handling - Cerebral-Overload [cerebral-overload.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. nems.nih.gov [nems.nih.gov]
- 10. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
